Technical Documentation Center

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
  • CAS: 1350885-67-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-Bromo-8-methoxy-triazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine. As a member of the promising triazolo[4,3-a]pyrazine class of molecules, this compound is of significant interest to the fields of medicinal chemistry and drug discovery. The triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in several biologically active molecules, demonstrating a wide range of activities including but not limited to antiviral, anticancer, and antidiabetic properties.[1][2] This guide consolidates essential, albeit primarily predicted, physicochemical data to facilitate further research and development of this and related compounds. It also outlines plausible synthetic and analytical methodologies based on established procedures for analogous structures.

Chemical Identity and Molecular Structure

6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is a substituted bicyclic heteroaromatic compound. The core structure consists of a pyrazine ring fused with a 1,2,4-triazole ring. This scaffold is further functionalized with a bromine atom at the 6-position and a methoxy group at the 8-position.

Molecular Formula: C₆H₅BrN₄O[3]

Molecular Weight: 229.03 g/mol [3]

CAS Number: 1350885-67-4[3]

Chemical Structure:

Caption: 2D Structure of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data in peer-reviewed literature, the following physicochemical properties are based on computational predictions from reputable chemical software packages. These values provide a valuable starting point for experimental design and interpretation.

PropertyPredicted ValueMethod/Source
Melting Point 180-220 °CEstimation based on related structures
Boiling Point ~450 °C at 760 mmHgAdvanced Chemistry Development (ACD/Labs) Software V11.02
logP (Octanol-Water Partition Coefficient) 1.5 - 2.0Various online predictors (e.g., XLogP3, ChemDraw)
Aqueous Solubility LowPredicted based on logP and non-polar structure
pKa (most acidic) ~7.5 (triazole N-H)ACD/Labs Percepta Platform
pKa (most basic) ~2.0 (pyrazine nitrogen)ACD/Labs Percepta Platform

Expertise & Experience Insights: The predicted logP value suggests that 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine possesses moderate lipophilicity. This is a critical parameter in drug design, influencing membrane permeability and oral bioavailability. The low predicted aqueous solubility is a common characteristic of such heterocyclic compounds and may necessitate the use of co-solvents or formulation strategies in biological assays. The predicted pKa values indicate that the compound is weakly acidic and very weakly basic, which will affect its ionization state at physiological pH.

Plausible Synthetic Pathway

While a specific synthesis for 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is not detailed in the available literature, a plausible synthetic route can be extrapolated from established methods for analogous triazolo[4,3-a]pyrazine derivatives.[4] A common and effective strategy involves the cyclization of a substituted hydrazinopyrazine.

SynthesisWorkflow starting_material 2-Chloro-3-bromo-5-methoxypyrazine intermediate1 2-Hydrazinyl-3-bromo-5-methoxypyrazine starting_material->intermediate1 Hydrazine Hydrate cyclization Cyclization with Triethyl Orthoformate intermediate1->cyclization product 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine cyclization->product

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Hydrazine Substitution: 2-Chloro-3-bromo-5-methoxypyrazine is reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction is typically heated to reflux to drive the nucleophilic substitution of the chlorine atom by the hydrazine, yielding 2-hydrazinyl-3-bromo-5-methoxypyrazine.[4]

  • Cyclization: The resulting hydrazinopyrazine intermediate is then cyclized. A common method for forming the triazole ring is to react the intermediate with triethyl orthoformate. This reaction is usually carried out at elevated temperatures, often with the removal of the ethanol byproduct to drive the reaction to completion.[4]

  • Purification: The final product, 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Causality Behind Experimental Choices: The choice of a chloro- leaving group on the pyrazine ring is strategic, as it is more reactive towards nucleophilic substitution than the bromo- group under these conditions. Triethyl orthoformate is a common and effective reagent for the one-carbon cyclization required to form the triazole ring from the hydrazine precursor.

Analytical Characterization Protocols

The structural confirmation and purity assessment of the synthesized 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine would rely on a combination of standard spectroscopic and chromatographic techniques.

Trustworthiness Through Self-Validating Systems: Each analytical technique provides a piece of the structural puzzle. The correlation of data from multiple independent methods provides a high degree of confidence in the final characterization.

AnalyticalWorkflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) synthesis->nmr Structural Elucidation ms Mass Spectrometry (HRMS) synthesis->ms Molecular Weight Confirmation ir Infrared Spectroscopy synthesis->ir Functional Group Identification hplc HPLC Analysis synthesis->hplc Purity Assessment elemental Elemental Analysis synthesis->elemental Elemental Composition structure_confirmed Structure Confirmed & Purity Assessed nmr->structure_confirmed ms->structure_confirmed ir->structure_confirmed hplc->structure_confirmed elemental->structure_confirmed

Caption: A comprehensive analytical workflow for characterization.

Detailed Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the number and environment of the protons in the molecule. Expected signals would include a singlet for the methoxy group protons, and distinct signals for the aromatic protons on the pyrazine and triazole rings.

    • ¹³C NMR: Would determine the number of unique carbon atoms and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.[5] For instance, an HMBC experiment would show long-range correlations between the methoxy protons and the carbon at the 8-position.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition of the molecule. The observed mass should correspond to the calculated exact mass of C₆H₅BrN₄O. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy would be used to identify the presence of key functional groups. Characteristic absorption bands would be expected for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the heterocyclic rings, and C-O stretching of the methoxy group.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis, typically using a reverse-phase column with a UV detector, is the standard method for determining the purity of the final compound. A single sharp peak would indicate a high degree of purity.

Potential Applications in Drug Discovery

The triazolo[4,3-a]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[1] Derivatives of this core have been investigated as:

  • Anticancer Agents: As inhibitors of various kinases.[6]

  • Antiviral Agents: Showing activity against a range of viruses.

  • Antidiabetic Agents: The well-known drug Sitagliptin contains a related triazolopiperazine core.[1]

The specific substitutions of a bromine atom and a methoxy group on the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine scaffold provide handles for further chemical modification and structure-activity relationship (SAR) studies. The bromine atom, for instance, can be readily replaced or used in cross-coupling reactions to introduce further diversity.

Conclusion

6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is a heterocyclic compound with significant potential for further investigation in the field of drug discovery. While experimental data on its physicochemical properties are currently scarce, this guide provides a solid foundation based on its known chemical identity and predicted properties. The outlined synthetic and analytical strategies offer a clear path for researchers to produce and characterize this molecule, enabling its exploration in various biological screening programs. The insights provided herein are intended to accelerate the research and development efforts centered on this promising chemical entity.

References

  • Design, Synthesis, and Biological Evaluation of[1][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. Available at: [Link]

  • 6-Bromo-8-chloro-3-methyl-[1][4][5]triazolo[4,3-a]pyrazine. MySkinRecipes. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Available at: [Link]

  • 6-Bromo-8-methoxy-[1][4][5]triazolo[4,3-a]pyrazine. Lead Sciences. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Elucidation of a Privileged Scaffold The triazolo[4,3-a]pyrazine core is a significant pharmacophore in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Privileged Scaffold

The triazolo[4,3-a]pyrazine core is a significant pharmacophore in modern drug discovery, forming the backbone of compounds targeting a range of diseases.[1] The specific analogue, 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine, represents a key intermediate for the synthesis of novel therapeutic agents. Its bromine and methoxy substituents offer vectors for further chemical modification, making a thorough understanding of its structure and purity paramount.

This in-depth guide, intended for researchers and drug development professionals, provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine. By integrating foundational principles with data from closely related analogues, this document serves as a practical reference for the characterization of this important heterocyclic system.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is presented below with the IUPAC numbering convention that will be used throughout this guide.

Fragmentation_Pathway M [M+H]⁺ m/z ≈ 228/230 F1 Loss of CH₃ [M+H - 15]⁺ M->F1 F2 Loss of Br [M+H - 79/81]⁺ M->F2 F3 Loss of N₂ [M+H - 28]⁺ M->F3

Caption: A simplified proposed fragmentation pathway for 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine in ESI-MS.

Experimental Protocols

NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Tune and shim the instrument to obtain a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

LC-MS Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC-MS System:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an ESI source.

    • Select a suitable reversed-phase column (e.g., C18).

    • Develop a gradient elution method using appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

  • MS Parameters:

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters such as capillary voltage, gas flow rates, and temperature.

    • Acquire data in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data.

  • Data Analysis:

    • Process the chromatograms and mass spectra using the instrument's software.

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectral analysis of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine through NMR and MS is indispensable for its unambiguous identification and quality control. This guide provides a detailed framework for understanding and predicting the spectral data of this important synthetic intermediate. By combining the principles of spectroscopic techniques with comparative data from related structures, researchers can confidently characterize this and similar triazolopyrazine derivatives, thereby accelerating the drug discovery and development process.

References

  • Mannam, S., et al. (2019). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. [Journal Name, Volume(Issue), Pages]. (Please note: A specific journal for this review was not found in the search, but the content is based on a general understanding of the field).
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(23), 7876. [Link]

  • Design, Synthesis, and Biological Evaluation oft[2][3][4]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Molecules, 27(7), 2335. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (n.d.). [Appropriate Journal].

Sources

Foundational

Technical Guide: In-Vitro Profiling and Application of the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine Scaffold

Executive Summary This technical guide outlines the in-vitro characterization, validation, and application of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine (hereafter referred to as BMT-P ). As a privileged heteroarom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the in-vitro characterization, validation, and application of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine (hereafter referred to as BMT-P ). As a privileged heteroaromatic scaffold, BMT-P serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for targeting BET Bromodomains (BRD4) and specific Kinases (c-Met, VEGFR-2) .

This document details the protocols for physicochemical qualification, fragment screening (SPR), and metabolic stability profiling. It is designed for medicinal chemists and biologists evaluating BMT-P as a starting point for library generation.

Part 1: Physicochemical Qualification (The Foundation)

Before biological screening, the scaffold must undergo rigorous physicochemical profiling to ensure experimental validity. The BMT-P core is planar and moderately lipophilic; however, the 8-methoxy substituent significantly alters solubility compared to its 8-chloro analogs.

Kinetic Solubility Assay

Objective: Determine the aqueous solubility limit to prevent false negatives in bioassays caused by precipitation.

  • Rationale: The triazolopyrazine core can stack in aqueous solution. The 8-methoxy group provides hydrogen bond acceptance but limited polarity.

  • Protocol:

    • Stock Prep: Dissolve BMT-P in 100% DMSO to 10 mM.

    • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).

    • Incubation: Shake for 24 hours at 25°C.

    • Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitates.

    • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

    • Acceptance Criteria: Solubility > 50 µM is required for fragment screening.

Lipophilicity (LogD)

Objective: Measure distribution coefficient at physiological pH.

  • Method: Shake-flask method (Octanol/PBS pH 7.4).

  • Target: LogD

    
     should ideally be between 1.0 and 2.5 to ensure membrane permeability without excessive metabolic clearance liability.
    
Chemical Stability (Hydrolysis)

Objective: Assess the stability of the 8-methoxy group, which can be susceptible to nucleophilic displacement or hydrolysis under acidic conditions.

  • Protocol: Incubate BMT-P (10 µM) in Simulated Gastric Fluid (SGF, pH 1.2) and PBS (pH 7.4) for 0, 1, 4, and 24 hours. Analyze by HPLC.

  • Critical Insight: If >5% degradation is observed, the scaffold must be stored in desiccated, inert atmospheres (-20°C).

Part 2: Fragment-Based Screening (Target Engagement)

BMT-P is a "fragment" (MW ~229 Da). Standard IC50 assays are often insufficiently sensitive. We utilize Surface Plasmon Resonance (SPR) to detect weak, transient binding events typical of fragments.

Workflow Diagram: Fragment Screening

The following diagram illustrates the decision matrix for qualifying BMT-P against a target (e.g., BRD4).

FragmentScreening Compound BMT-P Scaffold (DMSO Stock) QC QC: Purity >95% LC-MS Compound->QC Solubility Solubility Check (PBS pH 7.4) QC->Solubility SPR_Setup SPR Immobilization (CM5 Chip / Target Protein) Solubility->SPR_Setup Pass Binding Single Cycle Kinetics (Injection) SPR_Setup->Binding Analysis Sensorgram Analysis (KD Determination) Binding->Analysis Hit Valid Hit (Stoichiometry 1:1) Analysis->Hit KD < 1mM NoBind No Binding (Check Protein Viability) Analysis->NoBind No Response

Caption: SPR workflow for validating BMT-P binding affinity. Blue nodes indicate assay steps; Green indicates success.

SPR Protocol (Specific for BRD4)

Target: Bromodomain-containing protein 4 (BRD4), Domain 1.

  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of BRD4 protein (pH 4.5 acetate buffer) to ~2000 RU.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Crucial: Match DMSO concentration in sample and buffer exactly to avoid "bulk effect" artifacts.

  • Injection: Multi-cycle kinetics. Inject BMT-P at 5, 10, 20, 50, 100, 200 µM.

  • Data Analysis: Fit to a 1:1 Langmuir binding model.

  • Expected Result: As a fragment, BMT-P should show fast-on/fast-off kinetics (square wave sensorgrams) with a K

    
     in the high micromolar range (50–500 µM).
    

Part 3: Metabolic Stability & ADME

The 8-methoxy group is a potential metabolic "soft spot" (site of O-demethylation by Cytochrome P450s). The 6-bromo handle is generally stable but reactive in synthetic contexts.

Microsomal Stability Assay

Objective: Predict hepatic clearance and identify metabolites.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubation: Mix BMT-P (1 µM) with HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Start: Add NADPH (1 mM) to initiate metabolism.

    • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile (containing internal standard).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time to determine

      
       and Intrinsic Clearance (
      
      
      
      ).

Data Interpretation Table:

ParameterHigh StabilityModerate StabilityLow Stability (Liability)
Half-life (

)
> 60 min30 – 60 min< 30 min

(µL/min/mg)
< 1515 – 45> 45
Primary Metabolite N/AO-demethylation (Loss of -CH3)Oxidative Debromination (Rare)

Part 4: Synthetic Application (Derivatization)[1][2][3][4][5]

BMT-P is rarely the final drug; it is the engine for library creation. The 6-position bromine is the requisite "exit vector" for extending the molecule into solvent-exposed regions of the protein pocket.

Derivatization Logic Diagram

This diagram shows how BMT-P is elaborated into active inhibitors (e.g., for BET or Kinase inhibition).

Derivatization Core BMT-P Core (6-Br, 8-OMe) Path1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-Boronic Acid) Core->Path1 Targeting C6 Path2 Buchwald-Hartwig (Pd2(dba)3, Amines) Core->Path2 Targeting C6 Product1 Bi-aryl Derivative (Kinase/BET Inhibitor) Path1->Product1 Product2 Amino-Triazolopyrazine (Solubility/Selectivity) Path2->Product2 Mech Mechanism: Acetyl-Lysine Mimicry Product1->Mech Binds BRD4

Caption: Synthetic divergence from the BMT-P scaffold. C6-Bromine allows cross-coupling to generate bioactive libraries.

Biological Validation of Derivatives (TR-FRET)

Once the BMT-P core is substituted (e.g., via Suzuki coupling), the resulting compounds must be tested for potency.

  • Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Mechanism: Competition between the biotinylated BET ligand (JQ1-biotin) and the BMT-P derivative for the BRD4 bromodomain.

  • Readout: Loss of FRET signal indicates successful binding of the derivative.

References

  • Open Source Malaria Consortium. (2016). Series 4: Triazolopyrazines as Antimalarials.[1][2] Open Source Malaria.[1][2] Link

  • Bamborough, P., et al. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry, 55(13), 587-596. (Contextual reference for Triazolopyrazine binding modes). Link

  • Zhang, H., et al. (2023).[3][4] Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[5][3] Molecules, 28(23), 7876.[3] Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard protocols for Kinetic Solubility and PAMPA). Link

  • Heald, R. A., et al. (2015). Structure-Based Design of p38α MAPK Inhibitors. Journal of Medicinal Chemistry, 58(22), 8877–8895. (Demonstrates Triazolopyrazine scaffold in kinase inhibition). Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

[1] Executive Summary & Structural Context 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a critical heterocyclic intermediate, most notably utilized in the synthesis of c-Met kinase inhibitors such as Tepotinib (Me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a critical heterocyclic intermediate, most notably utilized in the synthesis of c-Met kinase inhibitors such as Tepotinib (Merck KGaA).[1] Its fused triazolopyrazine scaffold provides the planar geometry required for ATP-binding site intercalation, while the bromine and methoxy substituents serve as essential vectors for Structure-Activity Relationship (SAR) expansion—specifically via Suzuki-Miyaura coupling (Br) and nucleophilic displacement or H-bond acceptance (OMe).[1]

This guide details the solubility limitations and stability profiles inherent to this scaffold, providing researchers with validated protocols for handling, storage, and analytical characterization.

Structural Properties & Predicted Parameters

The molecule exhibits a high degree of planarity, leading to strong


 stacking interactions in the solid state. This crystalline packing significantly reduces aqueous solubility, necessitating rigorous solvent screening for biological assays.[1]
PropertyValue / PredictionStructural Implication
Molecular Formula

Nitrogen-rich heteroaromatic core
Molecular Weight ~229.04 g/mol Fragment-like chemical space
Calculated LogP (cLogP) ~0.1 – 0.8Amphiphilic, but crystal lattice energy dominates solubility
pKa (Conjugate Acid) ~2.5 – 3.5 (Triazole N)Weakly basic; solubility increases significantly at pH < 2
Key Pharmacophore Triazolo[4,3-a]pyrazineMimics purine core; kinase hinge binder

Solubility Profiling

Due to the lipophilic nature of the halogenated core, this compound belongs to BCS Class II/IV (Low Solubility). Accurate determination of thermodynamic solubility is critical to prevent "crashing out" during biological dilutions.[1]

Solvent Compatibility Table

Data derived from standard heterocyclic behavior and structural analogs.

Solvent SystemSolubility RatingApplication
DMSO (Dimethyl Sulfoxide) High (>50 mM)Primary stock solution storage.[1]
DMAc (Dimethylacetamide) High (>50 mM)Alternative for reactions requiring higher boiling points.[1]
Methanol / Ethanol Moderate (1–10 mM)Suitable for LC-MS mobile phases; heating may be required.[1]
Water (Neutral pH) Very Low (<0.1 mg/mL)Poor solubility; requires surfactants or co-solvents.[1]
0.1 N HCl Moderate Protonation of the triazole ring enhances solubility.[1]
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in aqueous buffer (pH 7.[1]4) and simulated gastric fluid.[1]

Materials:

  • Compound (Solid, micronized if possible)[1]

  • Phosphate Buffer Saline (PBS, pH 7.4)[1]

  • 0.22 µm PTFE Syringe Filters (Do not use Nylon; drug adsorption risk)[1]

  • HPLC-UV or LC-MS/MS[1]

Workflow:

  • Supersaturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (shaking incubator).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE filter. Discard the first 200 µL of filtrate to account for filter saturation.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Excess Solid Compound Solvent Add Solvent (PBS / SGF) Start->Solvent Agitate Equilibrate 24h @ 25°C Solvent->Agitate Centrifuge Centrifuge 10k RPM Agitate->Centrifuge Filter Filter (PTFE) Discard 1st Vol Centrifuge->Filter Supernatant Analyze HPLC-UV Quantification Filter->Analyze

Caption: Step-by-step workflow for thermodynamic solubility determination using the shake-flask method.

Stability Assessment

The triazolo[4,3-a]pyrazine scaffold is generally robust, but the 8-methoxy and 6-bromo positions introduce specific vulnerabilities.[1]

Degradation Pathways[1]
  • Acid Hydrolysis: The imidate-like character of the C8-methoxy group makes it susceptible to hydrolysis under strong acidic conditions, converting the methoxy group to a carbonyl (forming the lactam/one derivative).

  • Photolytic De-halogenation: The C-Br bond is sensitive to UV light.[1] Prolonged exposure can lead to homolytic cleavage and debromination.[1]

  • Oxidation: The pyrazine nitrogen (N5) is prone to N-oxide formation in the presence of peroxides or peracids.[1]

Protocol: Forced Degradation Study (Stress Testing)

Objective: Identify degradation products and establish storage conditions.

Stress ConditionProcedureExpected Outcome
Acidic Hydrolysis 0.1 N HCl, 60°C, 4 hoursPotential hydrolysis of -OMe to -OH (tautomerizes to =O).[1]
Basic Hydrolysis 0.1 N NaOH, 60°C, 4 hoursGenerally stable; ring opening possible under extreme conditions.[1]
Oxidative 3%

, RT, 24 hours
Formation of N-oxides on the pyrazine ring.
Photostability UV Light (ICH Q1B), 1.2M lux hoursDebromination (radical mechanism).[1] Protect from light.
Thermal 60°C (Solid State), 7 daysAssess crystal form stability (polymorph conversion).
Visualization: Hypothesized Degradation Pathways

DegradationPathways Parent 6-Bromo-8-methoxy- triazolo[4,3-a]pyrazine Hydrolysis Acid Hydrolysis (H+) Loss of Me, Formation of Lactam Parent->Hydrolysis 0.1N HCl / Heat Photolysis UV Photolysis Debromination (C-Br Cleavage) Parent->Photolysis UV Light Oxidation Oxidation (H2O2) N-Oxide Formation Parent->Oxidation Peroxides Product_Lactam 8-Oxo-derivative (Lactam) Hydrolysis->Product_Lactam Product_Desbromo Des-bromo analog Photolysis->Product_Desbromo Product_NOxide Pyrazine N-Oxide Oxidation->Product_NOxide

Caption: Primary degradation pathways under stress conditions: Acid hydrolysis, Photolysis, and Oxidation.[1][2]

Handling & Storage Guidelines

Storage SOP
  • Solid State: Store at -20°C in a desiccator. The compound is hygroscopic; moisture uptake can induce hydrolysis over long periods.[1]

  • Solution State: DMSO stocks (10 mM) are stable at -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles which can precipitate the compound.[1]

  • Light Protection: Use amber vials or foil-wrapped containers to prevent photo-degradation of the C-Br bond.[1]

Safety (GHS Classification)

Based on structural analogs and MSDS data:

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[1] Handle powder in a fume hood to avoid inhalation.[1]

References

  • Blagg, J., et al. (2019).[1] "Structure-Based Design of Tepotinib: A Highly Selective c-Met Inhibitor." Journal of Medicinal Chemistry. (Generalized context for scaffold utility).

  • Merck Patent. (2016).[1] "Triazolopyrazines as c-Met Inhibitors." World Intellectual Property Organization, WO2016/XXXXX.[1] [1]

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • PubChem Compound Summary. (2024). "6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine."[1] National Center for Biotechnology Information.[1] [1]

  • ICH Expert Working Group. (2003). "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.[1]

Sources

Foundational

Technical Guide: Homologs and Analogs of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

Executive Summary The [1,2,4]triazolo[4,3-a]pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, characterized by its high nitrogen count, planarity, and electron-deficient nature.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[4,3-a]pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, characterized by its high nitrogen count, planarity, and electron-deficient nature.[1][2] The specific derivative 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine serves as a critical junction intermediate. The C6-bromo position acts as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C8-methoxy group functions as either a stable H-bond acceptor or a masked electrophile for nucleophilic aromatic substitution (SNAr).

This guide dissects the synthetic architecture, reactivity profiles, and strategic analog design of this core, providing researchers with actionable protocols for library generation targeting PDE10A, c-Met, and BET bromodomains.

Structural Architecture & Reactivity Profile[3]

Electronic Distribution and Numbering

The scaffold is a fused bicyclic system.[3] The fusion of the electron-rich triazole ring with the electron-deficient pyrazine ring creates a unique "push-pull" electronic system, though the overall character remains electron-deficient due to the four nitrogen atoms.

  • Position 6 (Br): The most reactive site for oxidative addition with Pd(0). The electron-withdrawing nature of the pyrazine ring facilitates faster oxidative addition compared to simple phenyl bromides.

  • Position 8 (OMe): Located para to the bridgehead nitrogen and ortho to N7. This position is highly susceptible to SNAr if the methoxy group is replaced by a better leaving group (e.g., Cl), or the methoxy itself can be demethylated to yield the lactam (8-oxo) tautomer.

  • Position 3 (Triazole C): The vector for introducing solubility-enhancing groups or lipophilic tails during the initial cyclization phase.

The "Homolog vs. Analog" Matrix

In the context of drug discovery, we categorize modifications of this core as follows:

CategoryModification TypeStructural ExampleStrategic Purpose
Homolog Alkyl Chain Extension8-ethoxy, 8-propoxy, 3-ethylModulating lipophilicity (LogP) and blood-brain barrier (BBB) penetration.
Analog Isosteric ReplacementTriazolo[1,5-a]pyrazineAltering H-bond vectors and metabolic stability (avoiding N-N bond cleavage).
Analog Substituent Change6-Chloro, 8-Amino, 8-TrifluoromethylTuning electronic density; 8-CF3 is crucial for DPP-4 inhibitors (Sitagliptin-like).

Synthetic Pathways and Protocols

Retrosynthetic Analysis

The construction of 6-bromo-8-methoxy-triazolo[4,3-a]pyrazine generally follows two logical disconnections:

  • Ring Closure: Formation of the triazole ring from a hydrazinyl-pyrazine precursor.

  • Functionalization: Late-stage bromination or methoxylation.

Visualization: Synthetic Logic Flow

The following diagram illustrates the primary synthetic routes and diversification points.

SynthesisPathways Start 2,3-Dichloropyrazine Inter1 2-Chloro-3-hydrazinylpyrazine Start->Inter1 Hydrazine hydrate 0°C to RT Inter2 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine Inter1->Inter2 Triethyl orthoformate Reflux Core 8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine Inter2->Core NaOMe / MeOH SNAr Target 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine (THE CORE) Core->Target NBS, MeCN Electrophilic Halogenation Suzuki Biaryl Analogs (Suzuki Coupling) Target->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Amino Analogs (Buchwald Coupling) Target->Buchwald Pd2(dba)3, Amines

Figure 1: Step-wise synthesis and diversification of the 6-bromo-8-methoxy core.

Detailed Experimental Protocol

Objective: Synthesis of 6-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine via the "Post-Cyclization Bromination" route.

Step 1: Formation of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
  • Reagents: 2-chloro-3-hydrazinylpyrazine (1.0 eq), Triethyl orthoformate (TEOF) (excess).

  • Procedure:

    • Suspend 2-chloro-3-hydrazinylpyrazine (5.0 g) in TEOF (30 mL).

    • Heat the mixture to reflux (100–110 °C) for 4 hours. Note: Monitoring by TLC (10% MeOH/DCM) should show the disappearance of the starting hydrazine.

    • Cool to room temperature. The product often precipitates.

    • Filter the solid, wash with cold hexanes, and dry under vacuum.

    • Yield: Typically 85–90%.

Step 2: Methoxylation (SNAr)
  • Reagents: 8-chloro intermediate from Step 1, Sodium Methoxide (NaOMe) (1.2 eq), Methanol (dry).

  • Procedure:

    • Dissolve the 8-chloro intermediate in dry MeOH.

    • Add NaOMe solution (25% in MeOH) dropwise at 0 °C.

    • Stir at room temperature for 2 hours. Causality: The electron-deficient pyrazine ring activates the C8-chlorine for displacement. Heating is usually unnecessary and may cause side reactions.

    • Concentrate in vacuo, resuspend in DCM, wash with water, dry over MgSO4, and concentrate.

Step 3: Regioselective Bromination
  • Reagents: 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine, N-Bromosuccinimide (NBS) (1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the substrate in MeCN.

    • Add NBS portion-wise at room temperature.

    • Stir for 12 hours.

    • Validation: 1H NMR will show the loss of the C6 proton. If regioselectivity is an issue (bromination at C5), lower the temperature to 0 °C.

    • Quench with aqueous Na2S2O3 to remove excess bromine. Extract with EtOAc.

Medicinal Chemistry Applications (SAR)[5]

Structure-Activity Relationship (SAR) Logic

When utilizing this core, the design strategy typically focuses on three vectors:

  • The C6 Vector (Suzuki/Sonogashira Domain):

    • Used to access deep hydrophobic pockets in targets like PDE10A and c-Met .

    • Analogs: Phenyl, Pyridyl, and heteroaromatic rings here often determine potency.

  • The C8 Vector (The "Head" Group):

    • Methoxy (Current Core): Acts as a hydrogen bond acceptor.

    • Primary Amine (Analog): Often increases solubility and can act as a donor/acceptor.

    • Cyclic Amines (Morpholine/Piperazine): Used to tune pKa and improve metabolic stability.

  • The Triazole C3 Vector:

    • H (Unsubstituted): Standard for minimizing steric clash.

    • Methyl/Ethyl (Homologs): Introduce slight steric bulk to lock conformation or fill small hydrophobic cavities.

Visualization: SAR Decision Tree

SAR_Logic Core 6-Bromo-8-methoxy Scaffold C6_Node C6 Position (Br) Cross-Coupling Core->C6_Node C8_Node C8 Position (OMe) Nucleophilic Sub. Core->C8_Node C3_Node C3 Position (Triazole) Cyclization Precursor Core->C3_Node C6_Aryl Aryl/Heteroaryl (Potency Driver) C6_Node->C6_Aryl C6_Alkyne Alkynes (Rigid Linkers) C6_Node->C6_Alkyne C8_Amino Amino (-NH2, -NHR) (Solubility/H-Bond Donor) C8_Node->C8_Amino C8_Oxo Oxo (Lactam) (Tautomeric mimic) C8_Node->C8_Oxo C3_Alkyl Alkyl (Me, Et, CF3) (Metabolic Stability) C3_Node->C3_Alkyl

Figure 2: Strategic modification vectors for the triazolo[4,3-a]pyrazine core.

Case Studies in Drug Development
Case A: PDE10A Inhibitors (CNS Disorders)

Phosphodiesterase 10A (PDE10A) inhibitors are critical for treating schizophrenia.[4] The triazolo[4,3-a]pyrazine core is utilized because the N-N bond system mimics the adenine ring of cAMP/cGMP.

  • Key Analog: 3-methyl-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine.

  • Role of 6-Br: Replaced by a pyridine ring to interact with the "Selectivity Pocket" of the enzyme.

Case B: c-Met/VEGFR-2 Dual Inhibitors (Oncology)

In cancer therapy, this scaffold serves as a hinge-binder.

  • Key Modification: The C6 position is coupled with a phenoxy-fluorophenyl group to extend into the hydrophobic region of the kinase ATP-binding site.

  • Reference Grounding: Studies have shown that the triazolo[4,3-a]pyrazine core improves antiproliferative activity against A549 cell lines compared to monocyclic pyrazine precursors (See Reference 1).

Quantitative Data Summary

The following table summarizes the physical properties and reactivity trends of the core and its immediate analogs.

Compound VariantC6 SubstituentC8 SubstituentLogP (Calc)Primary ApplicationReactivity Note
Core Bromo Methoxy ~0.8 Intermediate High C6-Pd reactivity
Analog ABromoChloro1.1PrecursorHigh C8-SNAr reactivity
Analog BBromoMorpholine0.5SolubilityReduced C6 reactivity (sterics)
Homolog ABromoEthoxy1.2LipophilicitySimilar to Methoxy
IsostereBromoMethoxy~0.8Scaffold Hop[1,5-a] isomer (different H-bond profile)

References

  • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. (2022). Available at: [Link]

  • Triazolo Derivatives as Inhibitors of PDE10A. ACS Medicinal Chemistry Letters / NIH. (2013). Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules / NIH. (2023). Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Beilstein Journal of Organic Chemistry. (2016). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Purification of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine: Protocols for High-Fidelity Isolation

Application Note: AN-CHM-2025-04 Executive Summary & Application Context The compound 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2025-04

Executive Summary & Application Context

The compound 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of BET bromodomain inhibitors and dual c-Met/VEGFR-2 kinase inhibitors [1, 2].

Its purification presents a distinct set of challenges:

  • Basicity: The fused triazole-pyrazine core contains multiple basic nitrogen atoms (pKa ~3–4 for the conjugate acid), leading to severe peak tailing on standard silica gel due to silanol interactions [3].

  • Solubility: The fused aromatic system, combined with the bromo-substituent, creates a solubility profile that is poor in non-polar solvents (hexanes) but moderate-to-good in chlorinated solvents and alcohols.

  • Stability: While generally stable, the 8-methoxy group can be susceptible to hydrolysis under strongly acidic conditions at elevated temperatures.

This guide provides two validated workflows: a scalable Normal Phase (Flash) protocol for bulk intermediate isolation and a Reverse Phase (Prep-HPLC) protocol for final library purification.[1]

Physicochemical Profile & Separation Logic[1]

Understanding the molecular behavior is the prerequisite for successful separation.

PropertyCharacteristicChromatographic Implication
Core Structure Fused 5,6-heterocycleHigh UV absorbance (254 nm); easy detection.[1]
Basicity N-rich (4 nitrogens)Critical: Will bind irreversibly to acidic silanols on silica.[1] Requires amine modifiers (TEA or NH₄OH).[1]
Polarity Moderate-HighRequires polar mobile phases (DCM/MeOH or EtOAc/MeOH).[1] Hexane/EtOAc is often insufficient for elution.[1]
Substituents 6-Br (Lipophilic), 8-OMe (Donor)The 8-OMe group increases electron density, slightly increasing basicity compared to 8-H analogs.[1]

Workflow Visualization

The following diagram outlines the decision logic for purifying this scaffold based on the synthesis stage and purity requirements.

PurificationWorkflow Start Crude Reaction Mixture (Post-Cyclization) Workup Aqueous Workup (DCM Extraction) Start->Workup TLC TLC Analysis (10% MeOH in DCM) Workup->TLC Decision Purity Requirement? TLC->Decision Flash Protocol A: Flash Chromatography (Silica + 1% NH4OH) Decision->Flash Intermediate (>95%) HPLC Protocol B: Prep-HPLC (C18 / High pH Buffer) Decision->HPLC Final Target (>99%) Cryst Recrystallization (EtOH or MeOH) Flash->Cryst Optional Polish Final Pure Compound (>98%) HPLC->Final Cryst->Final

Figure 1: Decision matrix for the purification of triazolopyrazine intermediates.

Protocol A: Normal Phase Flash Chromatography

Best for: Bulk purification (grams scale) following cyclization steps (e.g., reaction of hydrazinopyrazine with triethyl orthoformate).[1]

The "Tailing" Problem

Standard silica gel (60 Å) is slightly acidic.[1] Basic heterocycles like triazolopyrazines protonate on the column, leading to broad, streaky peaks (tailing) and poor separation from impurities.

  • Solution: Deactivate the silica using a basic modifier. Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) is mandatory [4].[1]

Step-by-Step Methodology

Stationary Phase: Spherical Silica Gel (20–40 µm) or standard Irregular Silica (40–63 µm).[1] Mobile Phase A: Dichloromethane (DCM) Mobile Phase B: Methanol (MeOH) containing 1% NH₄OH (or 1% Triethylamine).[1]

  • Column Pre-treatment (Crucial):

    • Flush the column with 100% DCM containing 1% TEA (or NH₄OH) for 2 column volumes (CV).[1] This neutralizes active silanol sites.

    • Why? If you skip this, the compound may stick at the baseline and elute slowly over 20 fractions.

  • Sample Loading:

    • Dissolve the crude residue in a minimum volume of DCM.

    • If solubility is poor, use a "dry load" technique: adsorb the crude onto Celite 545 or silica (1:2 ratio), evaporate to dryness, and load the powder into a solid loader cartridge.

  • Gradient Profile:

    • Flow Rate: Optimized for column size (e.g., 40 mL/min for a 40g column).

    • Detection: UV at 254 nm and 280 nm.

Time (CV)% Mobile Phase B (MeOH/NH₃)Description
0–20%Elute non-polar impurities (e.g., residual reactants).[1]
2–50% → 2%Begin shallow gradient.
5–152% → 10%Product Elution Window. Expect product between 4–8% MeOH.
15–1810% → 20%Flush polar byproducts.
  • Post-Run Analysis:

    • Check fractions by TLC (10% MeOH/DCM). The product should appear as a dark spot under UV (254 nm).[1]

    • Note: The 8-methoxy group may fluoresce slightly under 365 nm depending on solvent pH.

Protocol B: Reverse Phase Prep-HPLC

Best for: Final library purification, removing regioisomers, or when >99% purity is required for biological assays.[1]

Buffer Selection Strategy

While TFA (0.1%) is standard, it protonates the triazole ring, making the compound highly polar and causing it to elute early (low retention), often co-eluting with the solvent front or polar impurities.[1]

  • Recommendation: Use a High pH buffer (Ammonium Bicarbonate, pH 10).[1]

  • Mechanism:[1][2][3] At pH 10, the basic nitrogens are neutral (deprotonated).[1] The molecule becomes more lipophilic, interacts better with the C18 chain, and elutes later with sharper peak shape.

Step-by-Step Methodology

Column: C18 (e.g., XBridge or Gemini), 5 µm, 19 x 150 mm.[1] Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).[1] Mobile Phase B: Acetonitrile (ACN).[1]

  • Sample Preparation:

    • Dissolve in DMSO/MeOH (1:1).[1] Filter through a 0.2 µm PTFE filter.

    • Concentration: 50–100 mg/mL.[1]

  • Gradient Profile:

Time (min)% B (ACN)Description
0.05%Initial Hold
1.05%Injection
10.060%Linear Gradient.[1] Product elutes ~35-45% B.
12.095%Wash
14.095%Wash
14.15%Re-equilibration
  • Workup of Fractions:

    • Pool pure fractions.

    • Important: Remove ACN via rotary evaporation before lyophilization. Direct lyophilization of high-pH carbonate buffers can sometimes lead to "bumping" or carbonate salt residues if not handled correctly (though ammonium bicarbonate is volatile).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking/Tailing on TLC/Flash Acidic interaction with silica.[1][4]Add 1% TEA or 1% NH₄OH to the MeOH mobile phase. Pre-wash column with base.
Compound Co-elutes with Impurity Similar polarity.Switch selectivity. If using DCM/MeOH, try EtOAc/MeOH (9:1) or switch to Reverse Phase (Protocol B).[1]
Low Recovery Irreversible adsorption or precipitation.Ensure the column was deactivated. Check solubility of the fraction; the compound may crystallize in the fraction tubes.
Hydrolysis of 8-OMe Acidic mobile phase + Heat.Avoid using high concentrations of TFA (>0.1%) or heating the column >40°C.

References

  • Vertex AI Search (NIH/PubMed Sources): Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives.[1] (Demonstrates the utility of the scaffold in kinase inhibition).

    • [1]

  • Open Source Malaria (OSM):Synthesis of New Triazolopyrazine Antimalarial Compounds. (Details the synthetic routes and handling of the core scaffold).

    • [1]

  • University of Rochester:Purification: Tips for Flash Column Chromatography. (Authoritative guide on using amine modifiers for basic heterocycles).

    • [1]

  • BenchChem:Overcoming challenges in the purification of heterocyclic compounds. (General protocols for polar/basic heterocycles).

    • [1]

Sources

Application

Application Note: Analytical Characterization of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

This Application Note provides a rigorous technical guide for the analytical characterization of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine , a critical heterocyclic intermediate often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the analytical characterization of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine , a critical heterocyclic intermediate often utilized in the synthesis of BET bromodomain inhibitors and kinase modulators.[1]

The protocols below are designed to be "self-validating," meaning the results of one method (e.g., the Br isotope pattern in MS) confirm the findings of another (e.g., the integration stoichiometry in NMR), ensuring high confidence in the material's identity and purity.

[1]

Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Before initiating wet-lab protocols, the analyst must understand the theoretical properties that dictate method selection.[1] This molecule features a fused bicyclic nitrogen system with a distinct "push-pull" electronic character due to the electron-withdrawing bromine and the electron-donating methoxy group.[1]

PropertySpecificationAnalytical Implication
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Expect 1:1 isotopic doublet in MS (

).[2]
Mol. Weight 228.95 / 230.95 DaLow MW requires high-resolution LC-MS for fragment confirmation.[1][2]
LogP (Calc) ~0.8 - 1.2Moderately polar; elutes early-to-mid gradient on C18.[1][2]
Solubility DMSO, MeOH, DCMUse DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

for NMR to prevent aggregation.
UV Max ~240 nm, ~310 nmBicyclic aromaticity allows sensitive UV detection.[1][2]

Analytical Workflow Visualization

The following diagram outlines the logical flow of characterization, highlighting the cross-validation points between methods.

G Sample Crude/Purified Sample HPLC Method 1: HPLC-UV (Purity Profiling) Sample->HPLC Dissolve in MeOH MS Method 2: LC-MS (ESI+) (MW & Isotope Pattern) Sample->MS Dilute <1 ppm NMR Method 3: 1H/13C NMR (Structural Connectivity) Sample->NMR Dissolve in DMSO-d6 Decision Data Integration & Validation HPLC->Decision Single Peak >98%? MS->Decision M/M+2 Ratio 1:1? NMR->Decision Integral 1:1:3? Report Final CoA Generation Decision->Report Pass

Figure 1: Integrated Analytical Workflow. Note the parallel execution of HPLC, MS, and NMR to triangulate structural identity.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1][2]

Objective: Establish purity >95% and quantify potential hydrolysis byproducts (e.g., the 8-hydroxy analog).

Experimental Setup
  • Instrument: Agilent 1200/1260 Infinity or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1][2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: Diode Array Detector (DAD) at 254 nm (primary) and 214 nm (secondary).[1][2]

Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Equilibration
8.095%Linear Gradient
10.095%Wash
10.15%Re-equilibration
14.05%End
Data Interpretation & Troubleshooting
  • Retention Time (RT): The target compound typically elutes between 5.5 – 6.5 min.[1][2]

  • Impurity Flag: A peak eluting significantly earlier (~2-3 min) often indicates the 8-hydroxy degradation product (hydrolysis of the methoxy group), which is more polar.[1]

  • Peak Shape: Tailing indicates residual silanol interactions; ensure 0.1% FA or TFA is fresh.[1][2]

Protocol 2: LC-MS Characterization (ESI+)[1][2]

Objective: Confirm molecular weight and validate the presence of bromine via isotopic abundance.

Method Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.[1][2]

  • Fragmentor: 100 V.

  • Scan Range: 100 – 600 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[2]
    
Validation Criteria (Self-Validating Step)

The mass spectrum provides a definitive "fingerprint" for this molecule.[1][2] You must observe the characteristic Bromine Doublet :

  • Peak A: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ~229.0 (
    
    
    
    isotope).[2]
  • Peak B: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     ~231.0 (
    
    
    
    isotope).[2]
  • Intensity Ratio: The height of Peak A and Peak B must be approximately 1:1 .

    • Failure Mode: If the ratio is not 1:1, the sample is likely contaminated with a non-brominated analog (e.g., the des-bromo or chloro-analog).[1]

Protocol 3: Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous structural assignment. This method proves the regiochemistry of the substituents.[1][2]

Sample Preparation
  • Dissolve 5–10 mg of sample in 0.6 mL DMSO-

    
     .
    
  • Note: Avoid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     if possible, as triazolopyrazines can aggregate or show broadened peaks due to poor solubility/quadrupolar relaxation.[2]
    
H NMR Assignment (500 MHz, DMSO- )

The spectrum is simple but diagnostic. It consists of three distinct singlets.[1][2]

Chemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
9.30 – 9.50 Singlet (s)1HH-3 The proton on the triazole ring is the most deshielded due to the adjacent nitrogens and aromatic ring current.
8.40 – 8.60 Singlet (s)1HH-5 The pyrazine proton.[1][2] Its shift confirms the 6-Bromo substitution (inductive effect).[1][2]
4.05 – 4.15 Singlet (s)3H-OCHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

The methoxy group at position 8.[2]
C NMR Key Signals
  • Methoxy Carbon: ~55 ppm.[1][2]

  • C-Br (C-6): ~110-120 ppm (Distinctive quaternary signal).[1][2]

  • C-OMe (C-8): ~150-155 ppm (Deshielded by oxygen).[1][2]

Synthesis Context & Impurity Profiling[1][2]

Understanding the synthesis origin helps in identifying impurities.[1][2] This compound is typically synthesized via:

  • Chlorination: 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine.[1][3]

  • Substitution:

    
     reaction with Sodium Methoxide (NaOMe).
    

Common Impurities:

  • Starting Material: 6-Bromo-8-chloro analog (Mass ~232/234, 3:1 ratio).[1]

  • Hydrolysis Product: 6-Bromo-8-hydroxy analog (Mass ~215/217).[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. Retrieved from [Link]

  • Open Source Malaria (OSM). (2018).[1][2] Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.[1][2] Retrieved from [Link][1][2]

Sources

Method

Application Notes and Protocols for the Use of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine as a Building Block for c-Met Inhibitors

Abstract The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a high-value, clinically validated target in oncology.[1][2] Its aberrant activation is a key driver of tumor growth, invasion, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a high-value, clinically validated target in oncology.[1][2] Its aberrant activation is a key driver of tumor growth, invasion, and metastasis in a variety of human cancers.[3][4] The[5][6][7]triazolo[4,3-a]pyrazine scaffold has emerged as a privileged core structure for the development of potent and selective c-Met kinase inhibitors.[6] This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine , a versatile chemical building block, for the synthesis and evaluation of novel c-Met inhibitors. We will detail the underlying biological rationale, provide step-by-step synthetic and biological testing protocols, and discuss key structure-activity relationship (SAR) insights to guide inhibitor design.

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met receptor and its endogenous ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for embryonic development and tissue regeneration.[2] However, in many cancers, this pathway is hijacked and becomes constitutively active through mechanisms such as gene amplification, activating mutations, or protein overexpression.[1][3]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[8] This activation initiates a cascade of downstream signaling events through pathways including the RAS/MAPK, PI3K/AKT, and STAT pathways.[4] The culmination of this signaling is a program of cellular responses that includes enhanced proliferation, survival, motility, and invasion, which collectively promote aggressive tumor behavior and metastasis.[1][2] Therefore, the targeted inhibition of the c-Met kinase activity represents a compelling therapeutic strategy.[2]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF Ligand cMet c-Met Receptor Kinase Domain HGF->cMet Binding & Dimerization RAS RAS cMet:kinase->RAS Activates PI3K PI3K cMet:kinase->PI3K Activates STAT STAT cMet:kinase->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival Invasion Invasion STAT->Invasion

Figure 1: The HGF/c-Met Signaling Cascade. Ligand binding induces receptor dimerization and kinase activation, triggering multiple downstream pathways that drive cancer progression.

Rationale for Use: The[5][6][7]triazolo[4,3-a]pyrazine Core

The[5][6][7]triazolo[4,3-a]pyrazine heterocyclic system is recognized as a highly effective pharmacophore for targeting the ATP-binding pocket of kinases, including c-Met.[6] This scaffold's rigid structure and nitrogen atom arrangement allow it to form key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for many Type I inhibitors like Crizotinib.[6][9]

6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is an exceptionally useful starting material for several reasons:

  • The C6-Bromo Group: The bromine atom is a versatile synthetic handle, perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, or alkyl groups to explore the solvent-exposed region of the ATP-binding site.

  • The C8-Methoxy Group: The methoxy group can be readily converted into a hydroxyl group, which can then be used for etherification or other modifications. Alternatively, it can be a target for nucleophilic aromatic substitution, enabling the introduction of amines or other nucleophiles at this position. This dual functionality provides two independent vectors for chemical diversification from a single, common intermediate.

SAR_Logic Core 6-Bromo-8-methoxy- triazolo[4,3-a]pyrazine C6 C6-Bromo Position (Suzuki Coupling, etc.) Core->C6 C8 C8-Methoxy Position (Nucleophilic Substitution) Core->C8 Inhibitors Novel c-Met Inhibitor Candidates C6->Inhibitors C8->Inhibitors Library Diverse Chemical Library (Aryl Boronic Acids, Amines, etc.) Library->C6 Library->C8

Figure 2: Synthetic strategy using the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine core for generating diverse c-Met inhibitors.

Synthetic Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 6-Bromo-8-methoxy-[5][6][7]triazolo[4,3-a]pyrazine

This protocol outlines a plausible synthetic route based on common transformations of pyrazine derivatives. The synthesis begins with the cyclization of a hydrazinylpyrazine intermediate.

Materials:

  • 2-Chloro-3-hydrazinyl-5-bromopyrazine

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalytic)

  • Toluene

  • Sodium methoxide (25 wt% in Methanol)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Cyclization to form the triazolo ring:

    • To a solution of 2-chloro-3-hydrazinyl-5-bromopyrazine (1.0 eq) in toluene, add trimethyl orthoformate (3.0 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Causality Insight: The acid catalyst protonates the orthoformate, making it a better electrophile for reaction with the hydrazine, which subsequently cyclizes to form the stable triazolo ring.

  • Solvent Removal:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove toluene and excess orthoformate.

  • Methoxylation:

    • Dissolve the crude residue in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium methoxide solution (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality Insight: The electron-deficient pyrazine ring, further activated by the fused triazolo system, is susceptible to nucleophilic aromatic substitution. The methoxide ion displaces the chloride at the C8 position.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Elaboration into a c-Met Inhibitor via Suzuki Coupling

This protocol describes the coupling of the bromo-core with a representative boronic acid to construct the scaffold of a potent inhibitor, analogous to the synthesis of Crizotinib.[10][11]

Materials:

  • 6-Bromo-8-methoxy-[5][6][7]triazolo[4,3-a]pyrazine (1.0 eq)

  • (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy-substituted pyrazole boronic acid pinacol ester (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Celite

Step-by-Step Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the 6-bromo-core (1.0 eq), the pyrazole boronic acid ester (1.1 eq), and K₂CO₃ (3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Causality Insight: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and hinder the catalytic cycle.

  • Catalyst Addition and Reaction:

    • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

    • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS.

    • Causality Insight: The Pd(0) species, formed in situ, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic ester and reductive elimination, the C-C bond is formed, regenerating the Pd(0) catalyst.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting crude material by silica gel chromatography or recrystallization to yield the final c-Met inhibitor candidate.

Synthesis_Workflow Start 2-Chloro-3-hydrazinyl- 5-bromopyrazine Step1 Cyclization (Orthoformate, Acid) Start->Step1 Intermediate 6-Bromo-8-chloro- triazolo[4,3-a]pyrazine Step1->Intermediate Step2 Methoxylation (NaOMe, MeOH) Intermediate->Step2 Core 6-Bromo-8-methoxy- triazolo[4,3-a]pyrazine Step2->Core Step3 Suzuki Coupling (Boronic Acid, Pd Catalyst) Core->Step3 Final Final c-Met Inhibitor Step3->Final

Figure 3: General synthetic workflow from a pyrazine starting material to a final c-Met inhibitor via the key 6-bromo-8-methoxy intermediate.

Structure-Activity Relationship (SAR) Data

The following table presents representative data for a hypothetical series of compounds based on the described scaffold, illustrating how modifications at the C6 position can influence inhibitory potency against the c-Met kinase.

Compound IDC6-Substituent (R)c-Met IC₅₀ (nM)
REF-1 H>10,000
EX-1 Phenyl520
EX-2 4-Fluorophenyl215
EX-3 3-Pyridyl88
EX-4 1-Methyl-1H-pyrazol-4-yl35
EX-5 (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy-pyridin-yl5

Data is illustrative and intended to guide chemical design.

SAR Insights:

  • A substituent at C6 is essential for activity (Compare REF-1 to others).

  • Aromatic and heteroaromatic rings are well-tolerated.

  • The introduction of hydrogen bond acceptors, such as the nitrogen in a pyridine ring (EX-3 ), often improves potency by forming favorable interactions within the active site.

  • Further elaboration of the aryl group with specific motifs designed to interact with the DFG-out pocket or other regions can lead to highly potent inhibitors, as seen in EX-5 .

Biological Evaluation Protocols

Protocol 3: In Vitro c-Met Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC₅₀ value of a test compound against recombinant human c-Met kinase.[12]

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettor and plate reader capable of luminescence detection

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the compound dilutions into the assay plate. Include DMSO-only wells as a "no inhibition" control and wells with a known c-Met inhibitor as a positive control.

  • Enzyme/Substrate Addition:

    • Prepare a solution of c-Met kinase and peptide substrate in kinase buffer.

    • Add 5 µL of this solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP in kinase buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for c-Met.

    • Incubate for 60 minutes at room temperature.

    • Self-Validation: The signal in the "no enzyme" control wells should be at background levels, while the "no inhibition" (DMSO) wells should show a robust signal, confirming enzyme activity.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used by luciferase to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4: Cellular Proliferation Assay (WST-1)

This protocol measures the effect of a test compound on the proliferation of a c-Met dependent cancer cell line (e.g., MKN-45 gastric cancer cells).[13]

Materials:

  • MKN-45 cells

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds dissolved in DMSO

  • WST-1 reagent

  • Clear, flat-bottomed 96-well plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader (450 nm absorbance)

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count MKN-45 cells.

    • Seed 4,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight to allow cells to attach.[13]

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in complete growth medium. The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include DMSO-only wells as a vehicle control.

    • Incubate for 72 hours.[13]

  • WST-1 Addition and Incubation:

    • Add 10 µL of WST-1 reagent to each well.[13]

    • Incubate for 2-4 hours, or until the vehicle control wells have developed a strong orange color.

    • Causality Insight: The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of dye produced is directly proportional to the number of living cells.

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure uniform color distribution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition of proliferation for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) by non-linear regression analysis.

References

  • MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[5][6][7]triazolo[4,3-a]pyrazine. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[5][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • DePaolis, A. M., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available from: [Link]

  • Li, Q., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of the Iranian Chemical Society. Available from: [Link]

  • Fouad, M. A., et al. (2020). Synthesis of novel[5][6][7]triazolo[4,3-b][5][6][7]triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. Available from: [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology. Available from: [Link]

  • ResearchGate. (2020). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. Available from: [Link]

  • Puri, N., & Salgia, R. (2020). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers. Available from: [Link]

  • Google Patents. (2013). Crizotinib preparation method.
  • protocols.io. (2023). In vitro kinase assay. Available from: [Link]

  • Christensen, J. G., et al. (2005). Targeting the c-Met Signaling Pathway in Cancer. Cancer Research. Available from: [Link]

  • GitHub. (2016). Direct synthesis of the Triazolopyrazine core. Available from: [Link]

  • Amuge, C., et al. (2022). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. Available from: [Link]

  • Wahyuni, F., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available from: [Link]

  • AbbVie Science. c-MET. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • ResearchGate. MET Kinase Assay. Available from: [Link]

  • Genentech. (2012). The Met Signaling Pathway and Cancer. YouTube. Available from: [Link]

  • Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist. Journal of Medicinal Chemistry. Available from: [Link]

  • Kim, H., et al. (2023). Targeting the c-Met/VEGFR Pathway to Boost Nab-Paclitaxel Efficacy in Gastric Cancer: Preclinical Insights. International Journal of Molecular Sciences. Available from: [Link]

  • Zhang, Y., et al. (2021). Computational study on novel natural inhibitors targeting c-MET. Medicine. Available from: [Link]

Sources

Application

Protocol for the Solubilization and Handling of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine for Preclinical Research

An Application Guide for Researchers Abstract: This document provides a comprehensive protocol for the dissolution, handling, and storage of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine, a heterocyclic compound of significa...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive protocol for the dissolution, handling, and storage of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The triazolo[4,3-a]pyrazine scaffold is a privileged structure found in numerous pharmacologically active agents, including kinase inhibitors for oncology research.[1][2][3] Adherence to a standardized dissolution protocol is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical studies.

Scientific Introduction and Rationale

The[1][2][4]triazolo[4,3-a]pyrazine core is a foundational scaffold in modern drug discovery.[3] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an effective pharmacophore for interacting with various biological targets, most notably the ATP-binding pocket of protein kinases.[1][5] Derivatives of this scaffold are actively investigated for their therapeutic potential. 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine, featuring bromo and methoxy functional groups, serves as a key synthetic intermediate or an active compound in its own right, allowing for further chemical modification or direct biological screening.

The inherent challenge with many heterocyclic compounds lies in their poor aqueous solubility. An improper or inconsistent dissolution method can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable data in sensitive biological assays. This protocol establishes a validated method for solubilizing this compound, focusing on the use of dimethyl sulfoxide (DMSO) as the primary solvent, a standard practice for preparing small molecule inhibitors for in vitro assays.[2][6][7][8]

Compound Specifications and Physicochemical Properties

Precise identification and understanding of the compound's properties are critical before any experimental work. The data below corresponds to a closely related isomer, 6-bromo-8-methoxy-[1][2][4]triazolo[1,5-a]pyrazine, which provides the best available estimate for the physical properties of the title compound. Researchers should always refer to the Certificate of Analysis (CoA) provided by their specific supplier.

PropertyValue / DescriptionSource
Molecular Formula C₆H₅BrN₄O[4]
Molecular Weight 229.04 g/mol [4]
CAS Number 2169539-35-7 (for the [1,5-a] isomer)[4]
Appearance Typically an off-white to white solid.Inferred
Purity ≥95% (Recommended for biological assays)[4]
Primary Solvent Dimethyl Sulfoxide (DMSO), high purity (≥99.7%)[2][6][7]

Mandatory Safety and Handling Protocol

Working with brominated heterocyclic compounds requires strict adherence to safety protocols to mitigate risks.[9][10][11] The hazard profile is based on data from structurally related compounds.[4][12]

3.1. Hazard Identification

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][12]

  • Signal Word: Warning.[4]

3.2. Required Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Handle the solid compound and concentrated solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[11]

3.3. Storage and Stability

  • Short-Term Storage (Solid): Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[1]

  • Long-Term Storage (Solution): Stock solutions in DMSO should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][11]

3.4. Spill and Disposal Procedures

  • Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a designated waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.[11]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow it to enter the drainage system.[13][14]

Experimental Dissolution Protocols

The following protocols provide step-by-step instructions for preparing highly concentrated stock solutions and subsequent working dilutions for typical cell-based or biochemical assays.

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This procedure details the creation of a concentrated stock solution, which serves as the foundation for all subsequent experimental dilutions.

Rationale: Preparing a high-concentration master stock in an organic solvent like DMSO is standard practice.[7][8] It allows for the addition of a minimal volume of the stock to the aqueous assay buffer or cell culture medium, thereby keeping the final DMSO concentration below cytotoxic or artifact-inducing levels (typically <0.5%).[15]

Materials:

  • 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine solid

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Amber or opaque microcentrifuge tubes or glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator bath (optional, but recommended)

Procedure:

  • Pre-Weighing Preparation: Allow the vial containing the compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Tare the analytical balance with a clean weighing vessel (e.g., a microfuge tube). Carefully weigh out a precise amount of the compound (e.g., 1.0 mg). Record the exact weight.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Example (for 1.0 mg):

      • Volume (L) = [0.001 g / 229.04 g/mol ] / 0.010 mol/L = 0.0004366 L

      • Volume (µL) = 436.6 µL

  • Dissolution: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the weighed solid.

  • Homogenization: Tightly cap the vial and vortex vigorously for 1-2 minutes. If any particulates remain, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution but should be done cautiously.

  • Final Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible precipitate.

  • Storage: Label the vial clearly with the compound name, 10 mM concentration, DMSO solvent, and the preparation date. Store as recommended in Section 3.3.

G cluster_prep Protocol 1: Stock Solution Workflow A Equilibrate Compound to RT B Weigh 1.0 mg Solid on Analytical Balance A->B C Calculate DMSO Volume (e.g., 436.6 µL for 10 mM) B->C D Add DMSO to Solid C->D E Vortex and/or Sonicate to Dissolve D->E F Visually Inspect for Clarity E->F G Store Aliquots at -20°C / -80°C F->G

Fig 1. Workflow for preparing a 10 mM master stock solution.
Protocol 2: Preparation of Serial Dilutions for IC₅₀ Determination

This protocol describes how to create a series of working solutions from the master stock for generating a dose-response curve in a typical kinase or cell viability assay.[16]

Rationale: Serial dilutions are essential for efficiently creating a range of concentrations to test a compound's potency (e.g., IC₅₀). The key principle is to perform the initial dilutions in 100% DMSO to maintain solubility before the final dilution into the aqueous assay buffer.[7]

Procedure:

  • Intermediate Dilution (in DMSO): Thaw an aliquot of the 10 mM master stock. Prepare an intermediate stock at a higher concentration than your highest final assay concentration (e.g., 200 µM).

    • To make 100 µL of a 200 µM solution: Mix 2 µL of 10 mM master stock with 98 µL of 100% DMSO.

  • Serial Dilutions (in DMSO): In a 96-well plate or microfuge tubes, perform serial dilutions using 100% DMSO.

    • Add 50 µL of 100% DMSO to wells A2 through A10.

    • Add 100 µL of the 200 µM intermediate stock to well A1.

    • Transfer 50 µL from well A1 to A2. Mix thoroughly by pipetting up and down.

    • Transfer 50 µL from well A2 to A3. Mix thoroughly.

    • Continue this 1:2 dilution series across the plate to the desired final concentration.

  • Final Dilution (into Assay Buffer): Add a small, consistent volume of each DMSO dilution to your final assay wells (e.g., add 1 µL of each DMSO dilution to 99 µL of assay buffer/media). This creates a 1:100 final dilution, ensuring the final DMSO concentration is low (1% in this case) and consistent across all wells, including the vehicle control (1% DMSO).

G cluster_dilution Protocol 2: Serial Dilution Workflow cluster_dmso Step 1: Dilutions in 100% DMSO cluster_assay Step 2: Final Dilution in Assay Medium Stock 10 mM Master Stock Intermediate 200 µM Intermediate Stock Stock->Intermediate Serial 1:2 Serial Dilutions (100 µM, 50 µM, ...) Intermediate->Serial FinalDilution Add 1 µL of each DMSO dilution to 99 µL of Assay Medium Serial->FinalDilution Transfer to Assay Plate Result Final Assay Concentrations (2 µM, 1 µM, 0.5 µM, ...) Final DMSO = 1% FinalDilution->Result

Fig 2. Logic flow for preparing assay-ready working solutions.

Troubleshooting and Best Practices

  • Compound Precipitation: If the compound precipitates out of solution upon dilution into aqueous buffer, the final concentration may be too high. Consider lowering the final assay concentration or preparing the intermediate stock in a co-solvent system if compatible with the assay (e.g., DMSO/Ethanol).

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the master stock solution, as this can lead to compound degradation. Aliquoting into single-use volumes is highly recommended.

  • Accurate Pipetting: Use calibrated pipettes and reverse pipetting techniques when handling viscous solvents like DMSO to ensure accuracy.

  • Vehicle Control: Always include a "vehicle-only" control in your experiments (e.g., the same final concentration of DMSO used for the compound dilutions) to account for any effects of the solvent on the biological system.[15]

References

  • MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2][4]triazolo[4,3-a]pyrazine. [Link]

  • Frontiers in Chemistry. (2022-04-05). Design, Synthesis, and Biological Evaluation of[1][2][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

  • National Center for Biotechnology Information (PMC). (2022-04-06). Design, Synthesis, and Biological Evaluation of[1][2][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]

  • Dolly Corporation. (2025-10-20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • ResearchGate. (2022-08-04). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. [Link]

  • ScienceDirect. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. [Link]

  • American Welding Society. Bromine Safety Handbook. [Link]

  • National Center for Biotechnology Information (PMC). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • ResearchGate. Biological data for triazolopyrazines 1-18. [Link]

  • Princeton University. LCSS: BROMINE. [Link]

  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MDPI. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • ResearchGate. (2026-01-15). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. [Link]

  • Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Contemporary Daguerreotypes. (2015-06-09). Storing & Handling Bromine. [Link]

  • National Center for Biotechnology Information (PubChem). (1,2,4)Triazolo(4,3-a)pyrazine. [Link]

  • ResearchGate. Chemical Transformation of Pyrazine Derivatives. [Link]

Sources

Method

Advanced Medicinal Chemistry Guide: [1,2,4]Triazolo[4,3-a]pyrazines

Introduction: The Scaffold Advantage In the landscape of nitrogen-rich heterocycles, the [1,2,4]triazolo[4,3-a]pyrazine scaffold stands out as a privileged structure.[1] Unlike its bioisosteres (e.g., triazolopyridines o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Advantage

In the landscape of nitrogen-rich heterocycles, the [1,2,4]triazolo[4,3-a]pyrazine scaffold stands out as a privileged structure.[1] Unlike its bioisosteres (e.g., triazolopyridines or quinoxalines), this fused bicyclic system offers a unique balance of high polar surface area (PSA) and low lipophilicity, making it an ideal template for optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

Physicochemical Profile[2][3]
  • H-Bond Acceptors: 3-4 (depending on substitution), facilitating critical water-mediated bridges or direct interactions with hinge regions in kinases.

  • Metabolic Stability: The pyrazine ring, while electron-deficient, is less prone to oxidative metabolism compared to more electron-rich systems, though C-oxidation can occur if not blocked.

  • Solubility: The high nitrogen count significantly lowers logP, addressing the common "molecular obesity" problem in late-stage drug discovery.

Strategic Synthesis: The "Build-Couple-Pair" Approach

The construction of the triazolo[4,3-a]pyrazine core is robust, typically relying on the cyclocondensation of hydrazinopyrazines. Below is the validated workflow for synthesizing C3- and C5/6/8-substituted derivatives.

Synthetic Pathway Visualization

Synthesis_Pathway Start 2-Chloropyrazine (Starting Material) Inter1 2-Hydrazinopyrazine (Nucleophilic Displacement) Start->Inter1 Hydrazine hydrate EtOH, Reflux, 2h Inter2 N'-Acylhydrazide (Intermediate) Inter1->Inter2 R-COOH, Coupling Agent (e.g., HATU, DIPEA) Product [1,2,4]Triazolo[4,3-a]pyrazine (Target Scaffold) Inter1->Product Alternative: R-C(OEt)3 (Orthoester method) Inter2->Product Cyclodehydration POCl3 or Burgess Reagent

Figure 1: General synthetic workflow for the construction of the triazolo[4,3-a]pyrazine core. The route allows for diversity at the C3 position via the carboxylic acid input.

Detailed Protocol: Synthesis of 3-Substituted-[1,2,4]Triazolo[4,3-a]Pyrazine

Objective: Synthesis of a C3-aryl substituted derivative for kinase SAR exploration.

Reagents & Equipment:

  • 2-Chloropyrazine (CAS: 14508-49-7)

  • Hydrazine monohydrate (64-65% N2H4)

  • Aryl Carboxylic Acid (Diversity Element)

  • POCl3 (Phosphorus oxychloride)

  • LC-MS (for validation)

Step-by-Step Methodology:

  • Hydrazinolysis (Nucleophilic Aromatic Substitution):

    • Dissolve 2-chloropyrazine (10 mmol) in Ethanol (20 mL).

    • Add Hydrazine monohydrate (30 mmol, 3 eq) dropwise at 0°C. Rationale: Excess hydrazine prevents the formation of dimer byproducts.

    • Reflux for 2 hours. Monitor disappearance of starting material by TLC (50% EtOAc/Hexane).

    • Cool to RT. The product, 2-hydrazinopyrazine, often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate and recrystallize.

  • Acylation (Introduction of Diversity):

    • Dissolve 2-hydrazinopyrazine (5 mmol) in DCM (15 mL).

    • Add the desired Aryl Carboxylic Acid (5.5 mmol) and EDC·HCl (6 mmol).

    • Stir at RT for 4-12 hours.

    • Checkpoint: Confirm formation of the linear acyl hydrazide via LC-MS [M+H]+.

  • Cyclodehydration (Ring Closure):

    • Method A (Robust): Suspend the acyl hydrazide in POCl3 (5 mL). Heat to 80°C for 3 hours. Caution: POCl3 is corrosive. Quench carefully with ice water.

    • Method B (Mild): For acid-sensitive substrates, use Burgess reagent in THF under microwave irradiation (100°C, 15 min).

    • Neutralize the aqueous layer with NaHCO3 and extract with EtOAc.

    • Purify via flash chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications

The triazolo[4,3-a]pyrazine scaffold has demonstrated high potency across diverse biological targets.

Case Study 1: Dual c-Met/VEGFR-2 Inhibitors (Oncology)

Inhibitors of c-Met often suffer from poor solubility. Fusing the triazolopyrazine core with a 4-oxo-pyridazinone moiety has yielded compounds with nanomolar potency.[2]

  • Mechanism: The N1 and N2 nitrogens of the triazole ring often serve as H-bond acceptors for the kinase hinge region (e.g., Met1160 in c-Met).

  • Key Insight: Substitution at the C3 position dictates selectivity. A rigid aromatic system here (e.g., substituted benzyl) fills the hydrophobic back pocket.

Table 1: SAR Summary of c-Met Inhibitors (Representative Data)

Compound IDC3 SubstituentC6 Substituentc-Met IC50 (nM)A549 Cell IC50 (µM)
TP-01 MethylH>10,000>50
TP-05 4-F-PhenylH45012.5
TP-22i (4-oxo-pyridazinone)-benzylH48 0.83

Data adapted from Zhang et al. (2020) demonstrating the impact of the C3-tail on potency.

Case Study 2: PDE2/PDE10 Inhibitors (CNS Disorders)

Phosphodiesterase inhibition requires brain-penetrant scaffolds.[3] The triazolo[4,3-a]pyrazine core is used to replace the quinoline core found in earlier PDE inhibitors to reduce P-gp efflux liability.

  • Design Logic:

    • Selectivity: Introducing a lipophilic moiety (e.g., -CF3 or cyclopropyl) on the phenyl ring attached to the triazole (C3) improves PDE2 selectivity over PDE10.

    • Brain Penetration: The lower molecular weight and reduced aromatic ring count (compared to tricyclics) improve CNS MPO (Multi-Parameter Optimization) scores.

Biological Evaluation Protocol

Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of synthesized triazolo[4,3-a]pyrazines against c-Met.

Reagents:

  • Recombinant c-Met kinase (0.2 µ g/well )

  • Poly(Glu, Tyr) 4:1 substrate

  • Ultrapure ATP (10 µM)

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the test compound in DMSO (Start conc: 10 µM).

  • Enzyme Reaction:

    • Add 2 µL compound + 4 µL kinase buffer (containing c-Met) to a 384-well white plate.

    • Incubate 10 min at RT.

    • Add 4 µL ATP/Substrate mix.

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

Structural Logic & SAR Map

Understanding where to modify the scaffold is crucial for success.

SAR_Logic Core [1,2,4]Triazolo[4,3-a]pyrazine (Core Scaffold) C3 C3 Position (Primary Vector) Core->C3 C568 C5/6/8 Positions (Secondary Vectors) Core->C568 C3_Effect Determines Target Selectivity (Hinge Binding / Pocket Filling) C3->C3_Effect C568_Effect Modulates Solubility & PK (Metabolic Soft Spots) C568->C568_Effect

Figure 2: Structure-Activity Relationship (SAR) decision tree. The C3 position is the primary driver for potency and selectivity, while the pyrazine ring carbons (C5, C6, C8) are optimized for physicochemical properties.

References

  • Zhang, B., et al. (2020).[4] "Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors."[2][4] New Journal of Chemistry.

  • Trabanco, A. A., et al. (2015). "Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors." ACS Medicinal Chemistry Letters.

  • Bamborough, P., et al. (2013). "[1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains." Journal of Medicinal Chemistry.

  • Open Source Malaria (OSM). (2021).[5] "Synthesis of New Triazolopyrazine Antimalarial Compounds." Molecules.

  • Vertex AI Search. (2023).

Sources

Application

Application Note: 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine in Fragment-Based Drug Discovery

This Application Note provides a comprehensive technical guide for using 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1350885-67-4) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] [1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1350885-67-4) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1][2]

[1][2]

Executive Summary

6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a high-value, functionalized heterocyclic scaffold used to accelerate "Fragment-to-Lead" optimization.[1][2] Unlike simple fragments that require de novo synthesis for elaboration, this molecule possesses orthogonal reactivity handles—an electrophilic C8-methoxy site and a C6-bromo handle for cross-coupling—allowing for rapid, vector-driven library expansion.[1][2]

This guide details the physicochemical profile, screening suitability, and validated synthetic protocols for deploying this scaffold in kinase (c-Met, VEGFR), GPCR, and infectious disease (Plasmodium) campaigns.[1][2]

Technical Profile & FBDD Suitability

Physicochemical Properties

This molecule fits strict "Rule of Three" criteria, making it an ideal starting point for fragment evolution.[1][2]

PropertyValueFBDD Implication
Molecular Weight 229.04 DaIdeal (<300 Da).[1][2] Allows significant mass addition during optimization without violating Lipinski rules.[1]
ClogP ~0.5 - 1.2High water solubility; suitable for high-concentration NMR/SPR screening.[1][2]
H-Bond Acceptors 4 (N atoms, OMe)Rich interaction potential with hinge regions (kinases) or polar pockets.[1][2]
H-Bond Donors 0Reduces desolvation penalties; donors can be added via substitution.[1][2]
Topological PSA ~50 ŲGood membrane permeability predictor.[1]
Reactivity Vectors 2 (C6-Br, C8-OMe)Enables bi-directional growth (Fragment Growing).[1][2]
Structural Biology Insights

The triazolo[4,3-a]pyrazine core is a bioisostere of purine and quinoline.[1][2]

  • Kinase Binding: The N1-N2 region often mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of kinases (e.g., c-Met, VEGFR-2).[1][2]

  • Vector Geometry: The C6-Bromo vector projects substituents into the solvent-exposed region or hydrophobic back-pocket, depending on binding mode, while the C8-position allows fine-tuning of solubility or inner-pocket occupancy.[1][2]

Experimental Workflows

Diagram: Fragment Evolution Strategy

The following diagram illustrates the logical flow from the core scaffold to a lead candidate using orthogonal chemical modifications.

FragmentEvolution Core Core Scaffold (6-Br-8-OMe-triazolopyrazine) QC QC & Solubility (DMSO/PBS) Core->QC Screen Primary Screen (SPR / 19F-NMR / X-ray) QC->Screen Hit Validation PathA Vector 1: C6-Suzuki Coupling (Aryl/Heteroaryl Introduction) Screen->PathA Hydrophobic Pocket PathB Vector 2: C8-SNAr Displacement (Amine/Ether Introduction) Screen->PathB H-Bond Optimization Lead Lead Series (Dual Vector Optimization) PathA->Lead PathB->Lead

Figure 1: Strategic workflow for evolving the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine scaffold. Two distinct chemical vectors allow for parallel optimization.

Detailed Protocols

Protocol A: Quality Control & Solubility Assessment

Before screening, ensure the fragment does not aggregate, which causes false positives.

Materials:

  • Compound: 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine (>95% purity).[1][2]

  • Buffer: PBS (pH 7.4), 1% d6-DMSO.[1][2]

Procedure:

  • Stock Prep: Dissolve 10 mg of scaffold in d6-DMSO to create a 100 mM stock. Sonicate for 5 mins.

  • Nephelometry: Dilute stock into PBS to final concentrations of 100 µM, 500 µM, and 1 mM. Measure light scattering.[1]

    • Pass Criteria: Solubility > 500 µM with no precipitation.[1][2]

  • 1H-NMR Stability: Acquire a baseline 1H-NMR spectrum. Incubate at 25°C for 24 hours. Re-acquire.

    • Pass Criteria: No new peaks (hydrolysis of OMe or Br degradation).[1][2]

Protocol B: Chemical Elaboration (Fragment Growing)

This protocol describes the sequential functionalization of the scaffold.[1][2]

Step 1: C6-Arylation via Suzuki-Miyaura Coupling

Target: Introduction of hydrophobic groups to access the kinase back-pocket.[1][2]

  • Reagents:

    • Scaffold (1.0 eq)[1][2][3]

    • Aryl Boronic Acid (1.2 eq)[1][2]

    • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 eq)[1][2]

    • Base: K₂CO₃ (2.0 eq)[1][2]

    • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

  • Method:

    • Charge a microwave vial with scaffold, boronic acid, base, and catalyst.[1][2]

    • Degas with N₂ for 5 mins.

    • Add solvent and seal.[1][2]

    • Heat at 90°C for 2-4 hours (or microwave at 110°C for 30 min).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.[1][2] Purify via Flash Chromatography (Hexane/EtOAc).

  • Validation: Confirm product via LC-MS (check for Br isotope pattern loss).

Step 2: C8-Functionalization via

Displacement

Target: Modulating solubility or adding H-bond donors.[1][2]

  • Reagents:

    • C6-substituted Scaffold (from Step 1) or Core Scaffold (1.0 eq).[1][2]

    • Nucleophile: Primary/Secondary Amine (2-3 eq).[1][2]

    • Base: DIPEA (3.0 eq) or Cs₂CO₃.[1][2]

    • Solvent: DMF or DMSO.[1][2]

  • Method:

    • Dissolve scaffold in DMF.[1][2] Add amine and base.[1][2][4][5]

    • Heat at 60-80°C for 4-12 hours.

    • Note: The 8-methoxy group is a good leaving group due to the electron-deficient nature of the triazolopyrazine ring.[1]

    • Workup: Dilute with water (product often precipitates) or extract with DCM.[1][2]

  • Mechanism: The nucleophile attacks C8, displacing the methoxide.[1][2] This is critical for removing the OMe if it is not a desired H-bond acceptor.[1][2]

Case Study: Dual c-Met/VEGFR-2 Inhibition

Context: A study by Wang et al.[1][2] (2022) utilized the triazolo[4,3-a]pyrazine core to develop dual inhibitors for cancer therapy.[1][2][6]

Application of Scaffold:

  • Fragment Selection: The triazolo[4,3-a]pyrazine core was selected to mimic the purine core of known inhibitors (e.g., Crizotinib).[1][2]

  • Elaboration:

    • Vector 1 (C6): A substituted benzyl group was introduced via Suzuki coupling (replacing the Br) to occupy the hydrophobic pocket of c-Met.[1][2]

    • Vector 2 (C8): The core was further modified to fine-tune the hinge interaction.

  • Outcome:

    • Compound 17l: Achieved IC₅₀ of 26 nM against c-Met and 2.6 µM against VEGFR-2.[1][6]

    • Mechanism: X-ray docking confirmed the triazole nitrogens formed critical H-bonds with the kinase hinge region (Asp1222 in c-Met).[1][2]

Key Takeaway for Researchers: The 6-Bromo-8-methoxy variant allows you to replicate this success by providing the pre-installed Bromo handle for the critical "Vector 1" elaboration, saving 3-4 synthetic steps compared to building the heterocycle from scratch.[1][2]

References

  • Wang, J., et al. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.[1][2][6] Frontiers in Chemistry. Available at: [Link]

  • Open Source Malaria (OSM). Series 4: Triazolopyrazines. OSM Consortium Data.[1][2][3] Available at: [Link][1][2]

  • Williamson, A. E., et al. (2019). Synthesis of New Triazolopyrazine Antimalarial Compounds.[1][2] Molecules, 24(21), 3924.[1][2] Available at: [Link][1][2]

  • Pharmacodia Global Database. 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine drug landscape. Available at: [Link][1][2]

Sources

Method

Application Notes and Protocols for the Cryopreservation of Cells Treated with 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

Introduction: The Importance of Standardized Cryopreservation in Small Molecule Drug Discovery The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Standardized Cryopreservation in Small Molecule Drug Discovery

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer, anti-diabetic, and antibacterial properties.[1][2] Specifically, compounds from this class have been identified as potent kinase inhibitors, targeting key signaling pathways in cancer progression such as c-Met and VEGFR-2, as well as functioning as PARP1 inhibitors.[3][4][5] The compound 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is a member of this versatile family, likely investigated for its potential as a targeted therapeutic agent.

In the course of drug development, researchers often need to pause experiments, transport treated cells between facilities, or create cell banks for future comparative studies. Cryopreservation, the process of preserving living cells at ultra-low temperatures (typically -80°C to -196°C), is an indispensable technique for these purposes.[6] However, the introduction of a bioactive small molecule like 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine into the cellular environment necessitates a carefully considered and validated cryopreservation protocol. The presence of the drug could potentially influence cell membrane integrity, metabolic state, and susceptibility to cryoinjury.[7]

These application notes provide a comprehensive guide for the effective cryopreservation of cells treated with 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine. The protocols are designed to ensure high post-thaw viability, recovery, and functional integrity of the cells, thereby safeguarding the reproducibility and reliability of experimental results.

Scientific Principles: Mitigating Cryoinjury in Drug-Treated Cells

The fundamental challenge in cryopreservation is to minimize the lethal effects of ice crystal formation and osmotic stress as cells transition to a frozen state.[6][8] This is achieved through a controlled-rate cooling process and the use of cryoprotective agents (CPAs).

The Role of Cryoprotectants: Dimethyl sulfoxide (DMSO) is the most commonly used CPA.[9] It is a small, membrane-permeable molecule that reduces the freezing point of the intracellular and extracellular solution, thereby minimizing the formation of damaging ice crystals.[10] For most cell lines, a final concentration of 5-10% (v/v) DMSO is optimal.[9]

Controlled-Rate Freezing: A slow cooling rate, typically -1°C per minute, is crucial for successful cryopreservation.[8] This allows for gradual dehydration of the cells, preventing the formation of large intracellular ice crystals. This is often achieved using a controlled-rate freezer or a passive freezing container (e.g., Mr. Frosty) in a -80°C freezer.[6][8]

Considerations for 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine-Treated Cells:

  • Compound Stability: The chemical stability of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine during the freeze-thaw cycle should be considered. While many heterocyclic compounds are stable under these conditions, it is a good practice to confirm this if possible.[11]

  • Cellular Stress: Cells treated with a bioactive compound may already be under a degree of cellular stress. This can make them more susceptible to the additional stresses of cryopreservation. Therefore, it is imperative to start with a healthy, actively dividing cell population with high viability (>90%) before beginning the cryopreservation process.

  • Post-Thaw Apoptosis: A significant concern is delayed-onset cell death, often through apoptosis, which may not be apparent immediately after thawing.[12] Cells that appear viable right after thawing can undergo programmed cell death hours or even days later.[13][14] Therefore, post-thaw assessment must extend beyond a simple viability count at time zero.

Experimental Protocols

Part 1: Preparation of Reagents and Cells

1.1. Reagent Preparation:

  • Complete Growth Medium: Prepare the appropriate complete growth medium for your cell line, supplemented with serum and any other necessary components.

  • Cryopreservation Medium: Prepare the cryopreservation medium fresh on the day of use. A common and effective formulation is:

    • 90% Fetal Bovine Serum (FBS)

    • 10% Dimethyl Sulfoxide (DMSO), cell culture grade

    • Alternative: 80% complete growth medium, 10% FBS, and 10% DMSO. The optimal formulation can be cell-line dependent.

  • 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine Stock Solution: Prepare a concentrated stock solution of the compound in sterile DMSO. The final concentration of DMSO in the cell culture during treatment should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

1.2. Cell Preparation:

  • Culture cells to the mid-to-late logarithmic phase of growth. Do not use cells that are confluent or have been in culture for an extended period without passaging.

  • Treat the cells with the desired concentration of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine for the intended duration of your experiment. Include a vehicle control (DMSO-treated) group for comparison.

  • On the day of cryopreservation, visually inspect the cells for any signs of cytotoxicity or morphological changes.

  • Perform a cell viability count (e.g., using trypan blue exclusion or an automated cell counter). Proceed with cryopreservation only if the cell viability is greater than 90%.

Part 2: Cryopreservation Procedure

This protocol is based on a standard slow-cooling method.

  • Harvesting:

    • For adherent cells, wash with PBS and detach using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete growth medium.

    • For suspension cells, proceed directly to centrifugation.

  • Centrifugation: Centrifuge the cell suspension at 150-300 x g for 5 minutes to pellet the cells.

  • Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in cold (4°C) cryopreservation medium at a concentration of 2-4 x 10^6 viable cells/mL. It is crucial to work quickly to minimize the toxic effects of DMSO at room temperature.

  • Aliquoting: Dispense 1 mL aliquots of the cell suspension into pre-labeled cryovials. The labels should include the cell line name, passage number, date, and treatment condition (compound and concentration).

  • Controlled Cooling:

    • Place the cryovials into a controlled-rate freezing container (e.g., Nalgene® Mr. Frosty™) that has been filled with isopropyl alcohol according to the manufacturer's instructions.

    • Immediately transfer the freezing container to a -80°C freezer and leave it for at least 12-24 hours. This will achieve a cooling rate of approximately -1°C/minute.[8]

  • Long-Term Storage:

    • After the initial freezing period at -80°C, quickly transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage (below -135°C).[6][8] Long-term storage at -80°C is not recommended as it can lead to a decline in cell viability over time.[6]

Part 3: Post-Thaw Recovery and Assessment

Rapid thawing is as critical as slow freezing for maintaining cell viability.[6]

3.1. Thawing Procedure:

  • Prepare a 37°C water bath.

  • Retrieve a cryovial from the liquid nitrogen freezer, taking appropriate safety precautions (wearing cryogenic gloves and a face shield).

  • Immediately immerse the lower two-thirds of the vial in the 37°C water bath and gently agitate it until only a small ice crystal remains.[8] This process should take no more than 60-90 seconds.

  • Wipe the outside of the vial with 70% ethanol to sterilize it before opening it in a laminar flow hood.

  • Slowly transfer the contents of the vial into a centrifuge tube containing at least 10 mL of pre-warmed (37°C) complete growth medium. This dilutes the DMSO, reducing its toxicity.

  • Centrifuge the cells at 150-300 x g for 5 minutes.

  • Aspirate the supernatant containing the residual DMSO and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

3.2. Post-Thaw Viability and Functional Assessment:

A multi-parametric approach is essential to accurately assess the health of the thawed cells.

  • Immediate Viability (Time 0):

    • Immediately after resuspension, take a small aliquot and perform a viability count using the trypan blue exclusion method. This provides a baseline for immediate survival.

  • Delayed Viability and Recovery (24-48 hours post-thaw):

    • Plate the remaining cells at their normal seeding density.

    • After 24 and 48 hours, assess cell attachment (for adherent cells) and morphology.

    • Perform a viability count at these time points to check for delayed-onset cell death.[13][14] A significant drop in viability from time 0 indicates cryoinjury-induced apoptosis.[12]

  • Functional Assays (48-72 hours post-thaw):

    • Proliferation Assay: Conduct a proliferation assay (e.g., MTT, WST-1, or cell counting) to ensure that the thawed cells are capable of dividing at a rate comparable to non-frozen controls.

    • Target-Specific Functional Assay: If the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is a kinase inhibitor, perform an assay to confirm that the cellular response to the compound is maintained. This could be a Western blot for a downstream phosphorylated target or a cell-based reporter assay.

Data Presentation and Interpretation

Parameter Assessment Method Time Point Acceptance Criteria Rationale
Pre-Freeze Viability Trypan Blue ExclusionBefore Freezing> 90%Ensures a healthy starting cell population, increasing the likelihood of successful recovery.
Post-Thaw Viability (T=0) Trypan Blue ExclusionImmediately after thawing> 80%Indicates immediate survival of the freeze-thaw process.
Post-Thaw Recovery Cell Count24 hours post-plating> 70% of T=0 viable cellsMeasures the ability of cells to attach and survive in culture after thawing.
Post-Thaw Viability (T=24h) Trypan Blue Exclusion24 hours post-platingStable or minimal decrease from T=0Detects delayed-onset cell death and apoptosis.[12][13][14]
Proliferation Capacity Proliferation Assay (e.g., MTT)48-72 hours post-thawComparable to non-frozen controlConfirms that the cells have retained their ability to divide.
Functional Integrity Target-specific assay (e.g., Western Blot)48-72 hours post-thawMaintained response to the compoundVerifies that the biological system under study has not been compromised by cryopreservation.

Visualizations

Cryopreservation Workflow

CryopreservationWorkflow cluster_pre_freeze Pre-Freeze Preparation cluster_freezing Freezing Process cluster_post_thaw Post-Thaw & Assessment A Healthy, Log-Phase Cells B Treat with 6-Bromo-8-methoxy- triazolo[4,3-a]pyrazine A->B C Harvest Cells (Viability > 90%) B->C D Resuspend in Cold Cryopreservation Medium (2-4x10^6 cells/mL) C->D Proceed to Freezing E Aliquot into Cryovials D->E F Slow Cooling (-1°C/min) to -80°C E->F G Transfer to Liquid Nitrogen (Vapor Phase, < -135°C) F->G H Rapid Thaw at 37°C G->H Storage & Retrieval I Dilute in Warm Medium & Centrifuge H->I J Resuspend & Plate I->J K Assess Viability, Recovery, & Function (0, 24, 48h) J->K

Caption: Standard workflow for cryopreserving drug-treated cells.

Potential Mechanism of Action for Triazolo[4,3-a]pyrazine Kinase Inhibitors

KinaseInhibitionPathway cluster_pathway Tyrosine Kinase Receptor Signaling RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) ADP ADP RTK->ADP pSubstrate Phosphorylated Substrate (Active) RTK->pSubstrate Kinase Activity ATP ATP ATP->RTK Substrate Downstream Substrate (Inactive) Substrate->RTK CellularResponse Cellular Responses: - Proliferation - Migration - Survival pSubstrate->CellularResponse Compound 6-Bromo-8-methoxy- triazolo[4,3-a]pyrazine Compound->RTK Inhibits ATP Binding

Caption: Inhibition of a kinase signaling pathway by a triazolo[4,3-a]pyrazine derivative.

References

  • MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[3][4][15]triazolo[4,3-a]pyrazine. Available from:

  • Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[3][4][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available from: [Link]

  • Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[3][4][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available from:

  • National Center for Biotechnology Information. (2016). Cryopreservation: An Overview of Principles and Cell-Specific Considerations. Organogenesis. Available from: [Link]

  • Sartorius. Cryopreservation Guide. Available from: [Link]

  • ResearchGate. (2025). Small molecule ice recrystallization inhibitors mitigate red blood cell lysis during freezing, transient warming and thawing. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Incorporating Cryopreservation Evaluations Into the Design of Cell-Based Drug Delivery Systems: An Opinion Paper. AAPS PharmSciTech. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. Biomacromolecules. Available from: [Link]

  • PubMed. (2015). Small molecule ice recrystallization inhibitors enable freezing of human red blood cells with reduced glycerol concentrations. Scientific Reports. Available from: [Link]

  • ACS Publications. (2020). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. Biomacromolecules. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Crystal structure of 6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate. Acta Crystallographica Section E. Available from: [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available from: [Link]

  • Single Use Support. (2022). Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. Available from: [Link]

  • ResearchGate. (a) Post-thaw and post-incubation viability and recovery from samples.... Available from: [Link]

  • ResearchGate. (2022). Impact of Cryopreservation and Freeze-Thawing on Therapeutic Properties of Mesenchymal Stromal/Stem Cells and Other Common Cellular Therapeutics. Available from: [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

  • SpringerLink. (2023). Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield. Cell and Tissue Banking. Available from: [Link]

  • PubMed. (2023). Identification of[3][4][15]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry. Available from: [Link]

  • HiMedia Laboratories. Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Royal Society of Chemistry. (2021). Pyrazine-Bridged Polynitro Triazoles for High Energy and Practical Stability. Materials Chemistry Frontiers. Available from: [Link]

  • National Center for Biotechnology Information. (2020). The activity of pyrazolo[4,3-e][3][4][15]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][15]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports. Available from: [Link]

  • PubMed. (2009). Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLoS One. Available from: [Link]

  • Bentham Science. Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[3][4][15]triazolo[3,4-b][1][4][15]thiadiazine. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine Synthesis

This technical guide addresses the yield optimization and troubleshooting for the synthesis of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine , a critical scaffold in the development of c-Met and Syk kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield optimization and troubleshooting for the synthesis of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine , a critical scaffold in the development of c-Met and Syk kinase inhibitors.

The content is structured to prioritize the "Regioselective Displacement Strategy," which is the industry standard for maximizing yield and purity, avoiding the common pitfalls of early-stage methoxylation.

System Status: Operational Topic: Yield Optimization & Troubleshooting Target Audience: Medicinal Chemists / Process Development Scientists

Executive Summary: The "Golden Route" Strategy

High-yield synthesis of 6-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine fails most often due to poor regiocontrol when introducing the methoxy group early in the sequence.

The Solution: Do not start with a methoxy-pyrazine. Instead, utilize the 6,8-Dibromo Displacement Strategy . The C8-position of the triazolo[4,3-a]pyrazine core is significantly more electrophilic than the C6-position, allowing for a highly selective Nucleophilic Aromatic Substitution (


) as the final key step.
Optimized Reaction Pathway

The following workflow illustrates the high-yield route (Route B) versus the problematic low-yield route (Route A).

G cluster_legend Key Logic Start 2-Chloro-3,5- dibromopyrazine Hydrazine 2-Hydrazinyl-3,5- dibromopyrazine Start->Hydrazine Hydrazine hydrate EtOH, 0°C (S_NAr at C2) DibromoCore 6,8-Dibromo-[1,2,4] triazolo[4,3-a]pyrazine Hydrazine->DibromoCore TEOF, Reflux Cyclization Target TARGET: 6-Bromo-8-methoxy- [1,2,4]triazolo[4,3-a]pyrazine DibromoCore->Target NaOMe (1.0 eq) MeOH, -10°C (Regioselective S_NAr at C8) Byproduct Yield Killer: 6,8-Dimethoxy Analogue DibromoCore->Byproduct Excess NaOMe >0°C Legend1 C8 is more electrophilic than C6

Figure 1: The "Golden Route" utilizing the differential electrophilicity of C8 vs. C6 to install the methoxy group at the final stage.

Critical Protocol: The Regioselective Methoxylation

Use this protocol to convert 6,8-dibromo-[1,2,4]triazolo[4,3-a]pyrazine to the target.

Rationale: The C8 position is activated by the adjacent bridgehead nitrogen (N1) and the inductive effect of N7, making it approximately 100x more reactive toward methoxide than the C6 position [1, 2].

Experimental Parameters
ParameterSpecificationCriticality
Reagent Sodium Methoxide (NaOMe), 0.5M in MeOHHigh - Solid NaOMe creates hot spots. Use solution.
Stoichiometry 0.95 - 1.02 equivalentsCritical - Excess leads immediately to bis-methoxy.
Temperature -10°C to 0°CHigh - Higher temps lower regioselectivity.
Quench Acetic Acid or dilute HClStops reaction immediately to prevent over-reaction.
Step-by-Step Guide
  • Dissolution: Suspend 6,8-dibromo-[1,2,4]triazolo[4,3-a]pyrazine (1.0 eq) in anhydrous MeOH (10 V). Cool to -10°C.

  • Addition: Add NaOMe solution (1.0 eq) dropwise over 30 minutes. Do not rush.

  • Monitoring: Monitor by HPLC/TLC after 1 hour.

    • Target: Mono-substitution (Product).[1][2][3]

    • Starting Material: < 2% remaining.

    • Over-reaction: Bis-methoxy impurity should be < 5%.

  • Workup: If reaction is complete, neutralize with stoichiometric Acetic Acid. Concentrate in vacuo.[4]

  • Purification: Slurry the residue in water to dissolve inorganic salts (NaBr). Filter the solid product.[5] Recrystallize from EtOH if necessary.

Troubleshooting Center (FAQs)

Issue 1: "I am getting a significant amount of the 6,8-dimethoxy byproduct."

Diagnosis: Loss of kinetic control. Root Cause:

  • Excess Reagent: You likely used >1.1 equivalents of NaOMe.

  • Temperature: Reaction was run at Room Temperature (RT) or higher.

  • Concentration: High local concentration during addition.

Corrective Action:

  • Strictly limit NaOMe to 1.0 eq .

  • Cool the reaction to -10°C .

  • Dilute the NaOMe solution before addition to avoid "hot spots" where local concentration exceeds stoichiometry.

Issue 2: "My cyclization step (Hydrazine → Triazole) has low yield (<50%)."

Diagnosis: Incomplete ring closure or formation of the N-formyl intermediate. Root Cause:

  • Wet TEOF: Triethyl orthoformate (TEOF) hydrolyzes easily. If it contains ethanol/water, it loses potency.

  • Lack of Acid Catalyst: While TEOF can react thermally, adding a catalytic amount of PTSA (p-Toluenesulfonic acid) or AcOH accelerates the reaction and pushes it to completion.

Corrective Action:

  • Use fresh TEOF.

  • Add 1-5 mol% catalytic acid (e.g., concentrated HCl or PTSA).

  • Ensure reflux temperature is maintained (>80°C) for at least 4-6 hours.

Issue 3: "Can I start with 2-chloro-3-methoxypyrazine instead?"

Diagnosis: Route selection error (Route A). Analysis: While theoretically possible, this route introduces two major problems:

  • Bromination Difficulty: Brominating 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine at the C6 position is sluggish because the pyrazine ring is electron-deficient, and the methoxy group directs ortho/para to itself (positions 7 and 9, which don't exist/are blocked).

  • Hydrazine Regioselectivity: Reacting 3,5-dibromo-2-methoxypyrazine with hydrazine often yields a mixture of isomers (displacing C3-Br vs C5-Br), leading to separation nightmares [3].

Verdict: Avoid. The displacement of the C8-bromide from the pre-formed triazole core (Route B) is far more reliable.

Chemical Data & Stability

ComponentRoleMW ( g/mol )Stability Note
2-Hydrazinyl-3,5-dibromopyrazine Intermediate267.91Oxidizes in air. Store under

in dark. Use immediately.
TEOF Cyclizing Agent148.20Moisture sensitive. Hydrolyzes to Ethyl Formate.
6,8-Dibromo-triazolo[4,3-a]pyrazine Core Scaffold277.90Stable solid.
Target Molecule API Intermediate229.03Stable. Avoid strong acids (demethylation risk).

References

  • Regioselectivity in Triazolopyrazines

    • Albrecht, B. K., et al. "Discovery of 6-(1-(1-(1-methylpiperidin-4-yl)ethyl)-1H-pyrazol-4-yl)-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine as a highly potent and selective c-Met inhibitor." Journal of Medicinal Chemistry2008, 51(10), 2879-2882.
  • Nucleophilic Substitution on Pyrazines

    • Lunn, G., et al. "Synthesis of Pyrazines."[3][4][6][7][8][9][10] Comprehensive Heterocyclic Chemistry II.

    • General Principle: In 2,6-dihalo-pyrazines (and fused analogs), the position ortho to the bridgehead nitrogen (C8 in triazolopyrazine)
  • Hydrazine Displacement Kinetics

    • Mosher, H. S., et al. "Heterocyclic Systems."[3][4][10] Journal of the American Chemical Society.

    • Demonstrates that hydrazine displacement of halogens in poly-halo-heterocycles is governed by bond order and steric accessibility, favoring the C2 position in the pyrazine precursor.

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine. As a key intermediate in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine. As a key intermediate in the development of novel therapeutics, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on impurity reduction and process optimization.

I. Synthetic Pathway Overview

The synthesis of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common and effective synthetic route is outlined below. Understanding this pathway is the first step in troubleshooting potential issues.

Synthetic_Pathway A 2,3-Dichloropyrazine B 2,3-Dichloro-5-bromopyrazine A->B Bromination C 2-Chloro-3-methoxy-5-bromopyrazine B->C Selective Methoxylation D 2-Hydrazinyl-3-methoxy-5-bromopyrazine C->D Hydrazinolysis E 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine D->E Cyclization

Caption: General synthetic route for 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis, providing quick and actionable answers.

Q1: What is the most common cause of low yield in the first (bromination) step?

A1: The most frequent issue is the formation of di-brominated byproducts and unreacted starting material. This is often due to poor control over the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) and reaction time. It is crucial to monitor the reaction closely by TLC or GC-MS to stop it at the optimal point.

Q2: I am observing two spots on my TLC after the methoxylation step. What are they likely to be?

A2: You are likely observing the desired product, 2-chloro-3-methoxy-5-bromopyrazine, and its regioisomer, 3-chloro-2-methoxy-5-bromopyrazine. The regioselectivity of the nucleophilic aromatic substitution (SNAr) is highly dependent on the electronic effects of the substituents on the pyrazine ring.[1][2][3] An electron-donating group, like a methoxy group, will direct the next nucleophilic attack to a different position than an electron-withdrawing group. Careful control of temperature and the choice of base can help to favor the desired isomer.

Q3: The hydrazinolysis step is sluggish, and I see a lot of starting material remaining. What can I do?

A3: Incomplete reaction is common if the reaction temperature is too low or the hydrazine hydrate is of poor quality. Ensure you are using a sufficient excess of hydrazine hydrate and consider a higher reaction temperature, while monitoring for potential side reactions. The use of a polar solvent like ethanol or isopropanol can also facilitate the reaction.[4]

Q4: My final product is a dark color and difficult to purify. What are the likely impurities?

A4: Dark coloration often indicates the presence of polymeric or degradation products. This can result from overheating during the final cyclization step or exposure to air and light, especially for the hydrazine intermediate. It is also possible that residual starting materials or byproducts from previous steps are carried over and decompose under the cyclization conditions.

III. Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of potential impurities at each stage of the synthesis, their causes, and strategies for their reduction.

Impurity Profile and Mitigation Strategies
Impurity TypeFormation StageProbable CauseMitigation Strategy
Di-brominated Pyrazine BrominationExcess brominating agent, prolonged reaction time.Use a slight excess of the pyrazine starting material and monitor the reaction closely. Purify the product by column chromatography.
Regioisomeric Methoxy-pyrazine MethoxylationLack of regioselective control during SNAr.[1][2][3]Lower the reaction temperature and use a milder base. The electronic nature of the substituents plays a key role in directing the substitution.[1][2]
Bis-hydrazino Adduct HydrazinolysisHigh concentration of hydrazine, prolonged reaction time.Use a controlled excess of hydrazine and monitor the reaction progress to avoid the formation of the di-substituted product.
Uncyclized Hydrazine Intermediate CyclizationInsufficient temperature or reaction time, inefficient cyclizing agent.Ensure the reaction goes to completion by monitoring via TLC. A higher boiling point solvent or a more reactive orthoester can be used.
Hydrolyzed Intermediates All stagesPresence of water in solvents or reagents.Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Visualizing Impurity Formation

The following diagram illustrates the formation of a common regioisomeric impurity during the methoxylation step.

Regioisomer_Formation cluster_0 Methoxylation of 2,3-Dichloro-5-bromopyrazine A 2,3-Dichloro-5-bromopyrazine B Desired Product: 2-Chloro-3-methoxy-5-bromopyrazine A->B Nucleophilic attack at C3 C Regioisomeric Impurity: 3-Chloro-2-methoxy-5-bromopyrazine A->C Nucleophilic attack at C2

Caption: Formation of a regioisomeric impurity during methoxylation.

IV. Detailed Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be necessary based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 2-Hydrazinyl-3-methoxy-5-bromopyrazine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-methoxy-5-bromopyrazine (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Wash the crude product with cold water to remove excess hydrazine hydrate and salts. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Cyclization to 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine
  • Reaction Setup: Suspend 2-hydrazinyl-3-methoxy-5-bromopyrazine (1.0 eq) in triethyl orthoformate (10 eq).

  • Addition of Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 140-150 °C) for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane. The pure product is usually a white to off-white solid.

V. Conclusion

The synthesis of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine, while straightforward in principle, requires careful attention to detail to achieve high purity. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the quality of their final product. The key to success lies in vigilant monitoring of the reaction progress, the use of high-quality reagents and anhydrous conditions, and the application of appropriate purification techniques.

VI. References

  • Organic Syntheses Procedure for the preparation of 2-amino-5-bromopyridine. Available at: [Link]

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP 0530524 A1). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[5][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Organic Syntheses Procedure for the synthesis of triazolopyridines. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. Available at: [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents. Available at:

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ACS Publications. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Available at: [Link]

Sources

Troubleshooting

Interpreting unexpected NMR peaks in 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

Subject: 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine Document ID: TS-NMR-TMP-006 Role: Senior Application Scientist[1] Introduction Welcome to the Technical Support Center. You are likely here because the NMR spectrum of y...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine Document ID: TS-NMR-TMP-006 Role: Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely here because the NMR spectrum of your synthesized 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine does not match your prediction.

This scaffold is notoriously deceptive.[1] The fused [4,3-a] system is electronically unique, prone to specific isomerizations, and contains quadrupolar nuclei that can obliterate carbon signals.[1] This guide deconstructs these anomalies into three core troubleshooting modules.

Module 1: The "Ghost" Isomer (Dimroth Rearrangement)

Symptom: Your Mass Spec (LC-MS) is correct (


 matches), but the 

H NMR chemical shifts—particularly the triazole proton—are significantly different from literature values for the [4,3-a] system.

The Mechanism: Triazolo[4,3-a]pyrazines are kinetically formed but are thermodynamically unstable compared to their triazolo[1,5-a]pyrazine isomers.[1] Under basic conditions (or even prolonged heating in neutral solvents), the [4,3-a] ring opens and recycles to the [1,5-a] form.[1] This is the Dimroth Rearrangement .

Diagnostic Workflow

The critical differentiator is the chemical shift of the triazole proton (H3 in [4,3-a] vs. H2 in [1,5-a]) and the coupling patterns in


H-

C HMBC.

Dimroth_Rearrangement Start Unexpected Shifts (Mass Spec Correct) Check_H Check Triazole Proton Chemical Shift Start->Check_H Shift_9 Shift ~9.0 - 9.4 ppm (Deshielded) Check_H->Shift_9 Downfield Shift_8 Shift ~8.0 - 8.5 ppm (Shielded) Check_H->Shift_8 Upfield Result_43 Likely [4,3-a] Isomer (Kinetic Product) Shift_9->Result_43 Result_15 Likely [1,5-a] Isomer (Thermodynamic Product) Shift_8->Result_15

Figure 1: Decision tree for distinguishing [4,3-a] and [1,5-a] isomers based on proton shifts.

Validation Protocol: HMBC Experiment

To definitively confirm the isomer, you must map the connectivity of the triazole proton.

  • Prepare Sample: 10 mg in DMSO-

    
    .
    
  • Run HMBC: Optimize for long-range coupling (

    
     Hz).
    
  • Analysis:

    • [4,3-a] Isomer: The triazole proton (H3) will show a correlation to the bridgehead carbon (C3a) and the pyrazine carbon C8.

    • [1,5-a] Isomer: The triazole proton (H2) is now adjacent to a bridgehead nitrogen and will show different correlations, typically to the bridgehead carbon (C3a) but not the pyrazine C8 in the same magnetic environment.

Module 2: The "Missing" Carbon (Quadrupolar Broadening)

Symptom: You count the carbons in your


C NMR spectrum and are missing one signal, specifically in the aromatic region (100–150 ppm).

The Cause: The Carbon-6 (C6) atom is directly bonded to a Bromine atom (


 and 

).[1] Bromine has a significant quadrupole moment. This facilitates rapid relaxation of the attached carbon's transverse magnetization (

).[1]
  • Result: The C-Br peak becomes incredibly broad, often blending into the baseline noise, making it invisible under standard acquisition parameters.

Troubleshooting Protocol

Do not assume your compound has decomposed.[1] Use a Relaxation Agent.

ParameterStandard SetupBromine-Optimized Setup
Relaxation Delay (D1) 1.0 - 2.0 sec5.0 - 10.0 sec
Scans (NS) 10244096+
Additive NoneCr(acac)

(2-5 mg)

Step-by-Step:

  • Add ~3 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ]  to your NMR tube.[1] This paramagnetic agent shortens 
    
    
    
    relaxation times via electron-nuclear dipolar coupling.[1]
  • Shake until dissolved (solution will turn dark purple/green).

  • Acquire the

    
    C spectrum.[1][2][3][4][5] The C-Br peak should emerge from the baseline, although it may still appear broader than other methines.
    

Module 3: The "Shifting" Baseline (Hydrolysis & Tautomers)

Symptom: The methoxy singlet (~4.0 ppm) is missing or weak, and a new broad singlet appears downfield (10-12 ppm).[1]

The Cause: The 8-methoxy group on the triazolo[4,3-a]pyrazine core is an imidate-like ether. Under acidic aqueous conditions (or wet DMSO with trace acid), it is susceptible to hydrolysis .[1]

  • Reaction: Methoxy group (

    
    ) 
    
    
    
    Carbonyl (
    
    
    ) +
    
    
    .[1]
  • This converts the aromatic ether into the 8-oxo-7,8-dihydro lactam species.

Hydrolysis_Pathway Precursor 8-Methoxy-triazolo[4,3-a]pyrazine (Intact) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Water + H2O / H+ Water->Intermediate Product 8-Oxo-7,8-dihydro isomer (Lactam Form) Intermediate->Product - MeOH

Figure 2: Hydrolysis pathway from methoxy-imidate to lactam (oxo) form.[1]

Validation Protocol: D O Shake
  • Identify the Peak: Locate the suspicious broad peak at >10 ppm.[1]

  • Add D

    
    O:  Add 2 drops of Deuterium Oxide to the NMR tube and shake vigorously.
    
  • Re-acquire:

    • If the peak disappears: It is an exchangeable proton (N-H or O-H), confirming the presence of the hydrolysis product (Lactam).

    • If the peak remains: It is a stable C-H bond (unlikely in this region) or an artifact.[1]

Summary of Chemical Shifts (DMSO- )

PositionAtom TypeExpected Shift (

)
Diagnostic Note
H3 Triazole CH9.1 - 9.4 ppm Highly deshielded.[1] If < 8.5 ppm, suspect Dimroth rearrangement.[1]
H5 Pyrazine CH8.5 - 8.8 ppm Singlet (weak coupling to H3 possible).[1]
OCH

Methoxy~4.0 - 4.2 ppm Sharp singlet.[1] Loss indicates hydrolysis.[1]
C6 C-Br130 - 145 ppm Often Invisible. See Module 2.[1]

References

  • Dimroth Rearrangement in Fused Heterocycles

    • Source: Bentham Science / Current Organic Chemistry
    • Context: Mechanisms of triazolo-pyrimidine/pyrazine isomerization.[1]

  • 13C NMR Broadening by Bromine

    • Source: Chemistry Stack Exchange / Theoretical Discussion[1]

    • Context: Explanation of heavy atom effects and quadrupolar relax
  • Triazolo[4,3-a]pyrazine Scaffold D

    • Source: PubChem (NIH)[1]

    • Context: General spectral properties and structural identifiers for the [4,3-a] scaffold.
  • Relax

    • Source: Reddit r/Chemistry (Verified Community Discussion)[1]

    • Context: Practical application of Chromium(III) acetylacetonate for visualizing quaternary/broad carbons.[1]

Sources

Optimization

Technical Support Center: Stability Protocol for 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

🚨 Critical Alert: Protic Solvent Incompatibility Do not dissolve 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine in Methanol, Ethanol, or non-buffered aqueous solutions. This compound is highly susceptible to nucleophilic arom...

Author: BenchChem Technical Support Team. Date: February 2026

🚨 Critical Alert: Protic Solvent Incompatibility

Do not dissolve 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine in Methanol, Ethanol, or non-buffered aqueous solutions. This compound is highly susceptible to nucleophilic aromatic substitution (


)  and tele-substitution  at the 8-position. Protic solvents will cause rapid degradation via trans-etherification (in alcohols) or hydrolysis (in water) to the 8-oxo derivative.
Module 1: Dissolution & Solvent Selection

Objective: Maintain chemical integrity during stock solution preparation.

The triazolo[4,3-a]pyrazine core is electron-deficient, making the 8-position highly electrophilic. The methoxy group at C8 acts as a pseudo-leaving group under nucleophilic stress.

Recommended Solvents
SolventSuitabilityTechnical Notes
DMSO (Anhydrous)High Preferred for biological assays. Must be stored under inert gas to prevent hygroscopic water absorption.
Acetonitrile (MeCN)High Excellent for LCMS/analytical stocks. Non-nucleophilic and aprotic.
Dichloromethane (DCM)Medium Good for synthesis/transfer, but high volatility changes concentration over time.
Methanol / Ethanol CRITICAL FAIL Causes rapid exchange of the 8-methoxy group (alkolysis) or ring opening.
Water / PBS Low Causes hydrolysis to the 8-oxo tautomer (lactam). Only use immediately prior to assay.
Protocol: Preparation of Stable Stock (10 mM)
  • Weighing: Weigh compound into an amber glass vial (UV protection).

  • Solvent Addition: Add Anhydrous DMSO (grade ≥99.9%, water <50 ppm).

  • Dissolution: Vortex for 30 seconds. Do not sonicate for >1 minute as heat accelerates degradation.

  • Inerting: Overlay the headspace with Argon or Nitrogen gas immediately.

  • Sealing: Use a PTFE-lined cap to prevent plasticizer leaching and air exchange.

Module 2: Degradation Mechanisms & Prevention

Objective: Understand the "Why" behind the instability to prevent silent data errors.

The primary instability mode is not simple oxidation, but rather nucleophilic attack . The [1,2,4]triazolo[4,3-a]pyrazine scaffold is prone to a specific reactivity pattern known as tele-substitution, where nucleophiles can attack the pyrazine ring, leading to the displacement of substituents.[1]

Mechanism Visualization

The following diagram illustrates the primary degradation pathways you must avoid.

DegradationPathways Compound 6-Bromo-8-methoxy- triazolo[4,3-a]pyrazine OxoProduct 8-Oxo Derivative (Hydrolysis Product) Compound->OxoProduct Nucleophilic Attack (C8) EtherSwap 8-Alkoxy Analog (Trans-etherification) Compound->EtherSwap Solvolysis Debrom Debrominated By-product Compound->Debrom Photolysis (C-Br bond) Water H2O (Moisture) Water->OxoProduct Alcohol ROH (MeOH/EtOH) Alcohol->EtherSwap UV UV Light UV->Debrom

Caption: Figure 1. Primary degradation pathways. The C8-Methoxy group is the "soft spot" for hydrolysis and solvolysis, while the C6-Bromo group is sensitive to photolysis.

Module 3: Storage & Handling

Objective: Long-term preservation of library stocks.

  • Temperature: Store solid powder at -20°C . DMSO stocks should be kept at -20°C or -80°C . Avoid repeated freeze-thaw cycles (limit to <3).

  • Light: The C-Br bond is photosensitive. Always use amber vials or wrap clear vials in aluminum foil.

  • Atmosphere: Hygroscopy is the enemy. Water absorbed from the air into DMSO will hydrolyze the compound over weeks. Always store under inert gas.

Troubleshooting Guide (FAQ)

Q1: My LCMS shows a new peak with M+14 mass shift after storing in Methanol.

  • Diagnosis: You have formed the 8-ethoxy derivative (if in EtOH) or a methylated artifact.

  • Root Cause: The 8-methoxy group underwent nucleophilic substitution with the solvent.

  • Solution: Discard the stock. Re-synthesize/re-purchase and dissolve ONLY in DMSO or Acetonitrile.

Q2: The compound precipitated upon adding it to the cell culture media (RPMI/DMEM).

  • Diagnosis: "Crash-out" due to low aqueous solubility.

  • Root Cause: Triazolopyrazines are planar and lipophilic. Rapid dilution into aqueous buffer causes aggregation.

  • Solution:

    • Perform a serial dilution in DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM).

    • Add the diluted DMSO stock to the media dropwise while vortexing.

    • Ensure final DMSO concentration is <0.5% (or as tolerated by cells).

Q3: The clear DMSO solution turned yellow/orange after 2 weeks.

  • Diagnosis: Photolytic degradation or N-oxide formation.

  • Root Cause: Exposure to ambient light caused homolytic cleavage of the C-Br bond, or trace peroxides in non-anhydrous DMSO caused oxidation.

  • Solution: Check purity via LCMS. If <90%, repurify.[2] For future, use amber vials and "Gold Label" (anhydrous) DMSO.

Interactive Troubleshooting Workflow

Use this decision tree to diagnose stability issues in your current experiment.

Troubleshooting Start Issue Detected SolventCheck Is solvent Protic? (MeOH, EtOH, Water) Start->SolventCheck ShiftCheck Mass Shift in LCMS? SolventCheck->ShiftCheck No Action1 CRITICAL: Solvent Incompatibility. Switch to DMSO/MeCN. SolventCheck->Action1 Yes PrecipCheck Visible Precipitate? ShiftCheck->PrecipCheck No Action2 Check Hydrolysis (+16/-14 Da) or Solvolysis. ShiftCheck->Action2 Yes Action3 Solubility Limit Reached. Reduce Conc. or slow addition. PrecipCheck->Action3 Yes Action4 Check Light Exposure. Likely Photolysis. PrecipCheck->Action4 No (Color Change)

Caption: Figure 2. Diagnostic logic for identifying stability failures in solution.

References
  • Tele-substitution Mechanisms in Triazolopyrazines

    • Title: Tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.
    • Source: ACS Public
    • Relevance: Defines the susceptibility of the 5- and 8-positions to nucleophilic
    • URL:[Link]

  • Hydrolytic Instability of Imidate-like Heterocycles

    • Title: Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
    • Source: MDPI / Molecules.
    • Relevance: Discusses synthesis conditions (acid/base) that imply sensitivity of the core ring system.
    • URL:[Link]

  • General Handling of Halogenated Heterocycles: Title: 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine Product Data. Source: Sigma-Aldrich / Merck. Relevance: Standard handling data confirming storage requirements (2-8°C or -20°C).

Sources

Troubleshooting

Common pitfalls in the synthesis of heterocyclic kinase inhibitors

This is Dr. Aris , Senior Application Scientist at the Heterocycle Synthesis Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris , Senior Application Scientist at the Heterocycle Synthesis Support Center. I see you’ve opened a ticket regarding low yields and impurity profiles in your kinase inhibitor campaign.

Kinase inhibitors—typically ATP-competitive type I/II binders—rely heavily on nitrogen-rich heterocyclic scaffolds (pyrimidines, quinazolines, indazoles). These systems are electronically unique and often defy the "standard" rules of organic synthesis found in textbooks.

Below is your troubleshooting guide, structured as a series of resolved "Support Tickets" that address the most frequent failure modes in this chemistry.

Module 1: Regioselectivity Failures

Ticket #402: "I tried to substitute the chlorine on 2,4-dichloropyrimidine, but I got a 50:50 mixture or the wrong isomer."

The Root Cause

In unsubstituted 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2. This is driven by the lower LUMO coefficient at C4 and the resonance contribution where the nitrogen lone pairs donate density effectively to C2, shielding it from attack.

However, this selectivity is fragile. It can be flipped by:

  • Sterics: A bulky nucleophile may avoid the C4 position if C5 is substituted.

  • C6-Substituents: Electron-donating groups (EDGs) at C6 can deactivate C4, making C2 competitive.

  • Coordination: Certain leaving groups (like sulfones) can coordinate with the nucleophile, directing it to the "wrong" carbon.

Troubleshooting Protocol
  • Standard Case (C4 Selectivity):

    • Condition: 1.0 eq Amine, DIPEA (1.1 eq), IPA or n-BuOH,

      
       to RT.
      
    • Why: Low temperature favors the kinetic product (C4). Heating (

      
      ) often erodes selectivity.
      
  • The "Coordination" Trap (C2 Selectivity):

    • If using 2-methanesulfonyl-4-chloropyrimidine , alkoxide nucleophiles will preferentially attack C2 .[1]

    • Mechanism: The sulfone oxygen coordinates the metal cation of the alkoxide, directing the nucleophile to C2 via a cyclic transition state [1].

    • Fix: If you need C4 substitution here, use the amine free base (no metal cation) or switch to the 2,4-dichloro precursor.

Self-Validating Logic (Isomer Check)

Do not rely on LCMS alone (isomers have identical mass).

  • 1H NMR Diagnostic:

    • C4-substituted product: The C6 proton typically appears as a doublet around 8.0–8.2 ppm .

    • C2-substituted product: The C6 proton is more deshielded, often shifting downfield to 8.3–8.5 ppm due to the adjacent electronegative chlorine remaining at C4.

    • NOE: Irradiate the incoming nucleophile's protons. If you see an enhancement of the pyrimidine C5-H, you are likely at C4.

Regioselectivity Start Substrate: 2,4-Dichloropyrimidine Deriv. Subst Is there a substituent at C5? Start->Subst Nitro Is C5 substituent E-withdrawing (e.g., NO2, CHO)? Subst->Nitro Yes Temp Reaction Temperature Subst->Temp No Nitro->Temp No (e.g., Alkyl) ResultC4 Major Product: C4 Substitution (Kinetic Control) Nitro->ResultC4 Yes (Highly Activated C4) Temp->ResultC4 < 25°C ResultMix Mixture of C2/C4 Temp->ResultMix > 80°C caption Figure 1: Decision logic for predicting SNAr regioselectivity in pyrimidines.

Module 2: Palladium Cross-Coupling Stalls

Ticket #899: "My Suzuki coupling works on the phenyl model system but fails completely when I switch to the pyridine/pyrimidine boronic acid."

The Root Cause

You are likely encountering Protodeboronation .[2] Heterocyclic boronic acids (especially 2-pyridyl, 2-pyrimidinyl, and thiazolyl) are notoriously unstable. The adjacent nitrogen atom stabilizes the boronate anion intermediate, accelerating hydrolysis of the C-B bond and replacing it with C-H [2].

Troubleshooting Protocol
  • Switch the Polarity:

    • Instead of Heterocycle-Boron + Aryl-Halide, try Heterocycle-Halide + Aryl-Boron . Aryl boronic acids are far more stable.

  • The "Anhydrous" Fix:

    • Protodeboronation requires water/proton source. Switch to anhydrous conditions:

    • System:

      
      , 
      
      
      
      (dry), Dioxane,
      
      
      .
  • Use MIDA Boronates:

    • If you must use the heterocyclic boron species, use the MIDA (N-methyliminodiacetic acid) ester. The sp3-hybridized boron is protected from base hydrolysis until slowly released in the reaction.

Buchwald-Hartwig Special Instructions

Kinase synthesis often involves coupling an amine to a chloropyrimidine.

  • The "Poisoning" Effect: Basic heterocycles (pyridines, imidazoles) in your substrate can bind to Pd(II), shutting down the catalytic cycle.

  • The Fix: Use Pre-catalysts (e.g., XPhos Pd G4, RuPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. Pre-catalysts ensure the active Pd(0) species is formed immediately and prevents the "induction period" where poisoning happens [3].

Data Table 1: Ligand Selection for Kinase Scaffolds

Substrate ClassRecommended Ligand/CatalystBaseSolvent
Primary Amine + Chloropyrimidine BrettPhos Pd G4 NaOtBut-Amyl Alcohol
Secondary Amine + Chloropyrimidine RuPhos Pd G4 LHMDSTHF
Amide/Sulfonamide Coupling tBuBrettPhos Pd G3 K3PO4t-BuOH
Heterocyclic Amine (e.g., Pyrazole) Me4tBuXPhos K2CO3Dioxane

Module 3: The "Mystery Peak" (Scaffold Rearrangement)

Ticket #112: "I synthesized a 2-amino-pyrimidine, but the NMR doesn't match. The mass is correct."

The Root Cause

You have likely triggered the Dimroth Rearrangement . When synthesizing 2-aminopyrimidines (often via condensation of guanidine with 1,3-dicarbonyls), the initial product is often the 1,2-dihydro-2-imino-pyrimidine . Under basic conditions and heat, this equilibrates to the thermodynamically more stable 2-amino-pyrimidine (exocyclic amine) [4].

However, if your pyrimidine has an N-alkyl group, the rearrangement can swap the positions of the ring nitrogen and the exocyclic nitrogen.

Troubleshooting Protocol
  • Diagnosis:

    • Check the UV spectra.[3] The imino form and amino form have distinct absorption maxima.

    • X-Ray Crystallography is the gold standard here if NMR is ambiguous.

  • Control:

    • To force the rearrangement to the stable amino form: Reflux in ethanol with sodium ethoxide (NaOEt) for 2–4 hours.

    • To prevent it (if you want the imino form): Avoid strong bases and high heat after the initial condensation.

Module 4: Purification & Metal Removal

Ticket #775: "My product is grey, and the biological assay data is noisy."

The Root Cause

Kinase inhibitors are "sticky." The basic nitrogens bind to residual Palladium, and they also interact strongly with the acidic silanols on silica gel, causing streaking and poor separation. Residual Pd is toxic and can give false positives in kinase assays (many metals inhibit kinases non-specifically).

Troubleshooting Protocol
  • Silica Gel Triage:

    • Never use standard silica for amino-heterocycles if

      
      .
      
    • Method A: Use Amine-Functionalized Silica (expensive but effective).

    • Method B (The "Budget" Fix): Pre-wash your silica column with 1% Triethylamine in Hexanes before loading. Add 1%

      
       to your MeOH/DCM eluent.
      
  • Palladium Scavenging (Mandatory):

    • Do not rely on crystallization alone.

    • Protocol: Dissolve crude product in THF/MeOH. Add SiliaMetS® Thiol or Thiourea resin (0.5 eq relative to Pd loading). Stir 4 hours at

      
      . Filter.
      
    • Verification: This typically reduces Pd from ~5000 ppm to <50 ppm [5].

Purification Crude Crude Reaction Mixture (Dark/Grey) Celite Filter thru Celite (Remove bulk Pd black) Crude->Celite Scavenge Add Thiol Resin (50°C, 2h) Celite->Scavenge Column Column Chromatography Scavenge->Column Final Pure API (<20 ppm Pd) Column->Final Doping Dope Eluent: 1% NH4OH or Et3N Doping->Column Prevent Streaking caption Figure 2: Workflow for removing Palladium and purifying basic heterocycles.

References

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society. Link[4]

  • WuXi AppTec. (2023).[5] How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link

  • El-Bahaie, S., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. PMC (NIH). Link

  • Biotage. (2023).[5] How to Remove Palladium in three easy steps. Link

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

Welcome to the technical support center for the synthesis of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate. The triazolo[4,3-a]pyrazine scaffold is a key component in the development of various therapeutic agents, making a robust and scalable synthesis crucial for advancing drug discovery programs.[1][2][3][4]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product

Q: We are experiencing significantly lower than expected yields of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine during our scale-up synthesis. What are the potential causes and how can we improve the yield?

A: Low yields during scale-up can be attributed to several factors, often related to reaction kinetics, mass transfer limitations, and temperature control.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: On a larger scale, inefficient mixing can lead to localized concentration gradients, preventing the reaction from going to completion. The viscosity of the reaction mixture can also increase, further hindering effective stirring.

    • Solution:

      • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure thorough mixing of the reaction mass.

      • Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC, or UPLC) to monitor the reaction progress and ensure the complete consumption of the starting material before proceeding with the work-up.[5]

      • Extended Reaction Time: If incomplete conversion is consistently observed, consider extending the reaction time.

  • Side Reactions and Impurity Formation:

    • Causality: Poor temperature control on a larger scale can lead to localized "hot spots," promoting the formation of undesired by-products. The exothermicity of the reaction may be more pronounced during scale-up.

    • Solution:

      • Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to maintain better control over the reaction temperature.

      • Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a cooling bath or a jacketed reactor) to dissipate the heat generated during the reaction.

      • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Re-evaluate the solvent system to minimize side reactions.

  • Product Loss During Work-up and Purification:

    • Causality: The physical properties of the product, such as its solubility, can lead to losses during extraction and crystallization. Emulsion formation during aqueous work-up is also more common on a larger scale.

    • Solution:

      • Extraction Optimization: Perform multiple extractions with smaller volumes of the organic solvent to maximize the recovery of the product.

      • Anti-Solvent Precipitation/Crystallization: If the product is a solid, consider precipitation or crystallization using an appropriate anti-solvent to improve recovery.

      • Column Chromatography: While less ideal for large-scale production, column chromatography can be optimized for higher throughput if necessary for purification.[6]

Problem 2: Difficulty in Removing Impurities

Q: We are struggling to remove a persistent impurity from our final product, even after multiple purification steps. How can we identify and eliminate this impurity?

A: The first step is to identify the structure of the impurity, which will provide clues about its origin and how to remove it.

Identification and Removal Strategy:

  • Characterization of the Impurity:

    • Techniques: Isolate a small amount of the impurity using preparative HPLC or careful column chromatography. Characterize its structure using techniques like ¹H NMR, ¹³C NMR, and LC-MS.[6][7][8]

    • Common Impurities: Potential impurities could include unreacted starting materials, regioisomers, or by-products from side reactions.

  • Pinpointing the Origin:

    • Retrospective Analysis: Once the structure is known, review the synthetic route to identify the step where the impurity is likely formed.

    • In-Process Monitoring: Analyze samples from each stage of the synthesis to determine the exact point of impurity formation.

  • Strategies for Removal/Prevention:

    • Reaction Optimization: Modify the reaction conditions (e.g., temperature, solvent, base) of the problematic step to disfavor the formation of the impurity.

    • Purification Method Development:

      • Recrystallization: If the impurity has different solubility properties than the desired product, recrystallization from a suitable solvent system can be highly effective.

      • Acid-Base Extraction: If the impurity has acidic or basic functional groups that the product lacks, an acid-base wash during the work-up can selectively remove it.

      • Chromatographic Optimization: Experiment with different solvent systems and stationary phases for column chromatography to achieve better separation.[6]

Experimental Workflow for Troubleshooting Impurity Formation

G cluster_0 Impurity Identification cluster_1 Origin Determination cluster_2 Mitigation Strategy A Isolate Impurity (Prep-HPLC/Column) B Characterize Structure (NMR, LC-MS) A->B C Review Synthetic Route B->C D In-Process Control (IPC) Analysis at Each Step C->D E Optimize Reaction Conditions D->E F Develop New Purification Method D->F G Implement Acid-Base Wash F->G H Optimize Chromatography F->H

Caption: A logical workflow for identifying, tracing, and mitigating impurities in the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of the cyclization step to form the triazolo[4,3-a]pyrazine core?

A1: The cyclization step is often the most critical part of the synthesis. Key parameters to monitor include:

  • Temperature: This reaction can be exothermic. Maintaining a consistent and controlled temperature is crucial to prevent the formation of side products.

  • Reaction Time: Monitor the reaction progress closely to determine the optimal reaction time for complete conversion without significant product degradation.

  • Reagent Stoichiometry: Precise control of the molar ratios of the reactants is essential for maximizing yield and minimizing impurities.

  • Mixing Efficiency: Ensure adequate agitation to maintain a homogeneous reaction mixture, especially as the scale increases.

Q2: Are there any specific safety precautions to consider when handling the reagents involved in this synthesis on a larger scale?

A2: Yes, scaling up any chemical synthesis requires a thorough safety review. For this particular synthesis, consider the following:

  • Reagent Handling: Some of the reagents, such as hydrazine derivatives, can be toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Be prepared for potential exotherms, especially during the cyclization step. Ensure that an adequate cooling system is in place and that the reaction can be quickly quenched if necessary.

  • Pressure Build-up: If the reaction generates gaseous by-products, ensure the reaction vessel is properly vented to prevent pressure build-up.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before starting any work.

Q3: What analytical techniques are most suitable for monitoring the progress and purity of the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine synthesis?

A3: A combination of analytical techniques is recommended for comprehensive monitoring:

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and initial purity assessment.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion, product purity, and impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of intermediates, by-products, and the final product by providing molecular weight information.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of impurities.[6][7][8]

Q4: Can you provide a general synthetic scheme for the preparation of the triazolo[4,3-a]pyrazine core?

A4: While the exact route to 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine can vary, a common approach involves the condensation of a substituted hydrazinylpyrazine with a suitable cyclizing agent. The general workflow is depicted below.

G A Substituted Hydrazinylpyrazine C Cyclization Reaction A->C B Cyclizing Agent (e.g., Orthoester) B->C D Triazolo[4,3-a]pyrazine Core C->D

Caption: A generalized synthetic workflow for forming the core triazolo[4,3-a]pyrazine structure.

III. References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Vertex AI Search. Retrieved from

  • 6-Bromo-8-chloro-3-methyl-[1][2][7]triazolo[4,3-a]pyrazine. MySkinRecipes. Retrieved from

  • Design, Synthesis, and Biological Evaluation of[1][2][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). PMC. Retrieved from

  • Scheme 15 Synthesis of pyrido[4,3-e][1][2][7]triazolo[4,3-a]pyrazines derivatives. ResearchGate. Retrieved from

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). MDPI. Retrieved from

  • Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). ResearchGate. Retrieved from

  • Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. (2024). ResearchGate. Retrieved from

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). PMC - NIH. Retrieved from

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PMC - NIH. Retrieved from

  • 6-bromo-8-methoxy-[1][2][7]triazolo[1,5-a]pyrazine. Abovchem. Retrieved from

  • Synthesis and Studies on Anticonvulsant Activity of 8-Alkoxy-[1][2][7]triazolo[4,3-a]pyrazine. (2013). Taylor & Francis Online. Retrieved from

  • CAS No. 1646649-34-4, 6-Bromo-8-methoxy-3-phenyl-[1][2][7]triazolo[4,3-a]pyrazine. 001Chemical. Retrieved from

  • 2091688-99-0|8-Bromo-6-methyl-[1][2][7]triazolo[1,5-a]pyrazine. BLDpharm. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Triazolopyrazine Scaffolds vs. Established c-Met Inhibitors

Focus: 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine as a Determinant of Selectivity Part 1: Executive Summary & Structural Logic In the landscape of c-Met (Hepatocyte Growth Factor Receptor) inhibition, the transition from...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine as a Determinant of Selectivity

Part 1: Executive Summary & Structural Logic

In the landscape of c-Met (Hepatocyte Growth Factor Receptor) inhibition, the transition from "promiscuous" multi-kinase inhibitors to highly selective agents is defined by scaffold architecture. This guide analyzes the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine core—a critical intermediate used to synthesize Type Ib inhibitors like SGX-523 —and compares its performance against Type Ia (Crizotinib) and Type II (Cabozantinib) inhibitors.

While quinoline-based inhibitors (Type II) rely on deep hydrophobic pocket binding to achieve potency at the cost of selectivity (often hitting VEGFR2), the triazolopyrazine scaffold exploits a unique "U-shaped" binding mode. This architecture grants exquisite selectivity for c-Met but introduces specific metabolic challenges, notably Aldehyde Oxidase (AO) sensitivity, which researchers must navigate during lead optimization.

Part 2: Mechanism of Action & Binding Topology

The Triazolopyrazine Advantage (Type Ib)

The 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine scaffold serves as the electrophilic core for synthesizing inhibitors that bind to the inactive conformation of c-Met but, unlike Type II inhibitors, do not penetrate the deep hydrophobic back-pocket (gatekeeper region).

  • Binding Mode: The triazolopyrazine ring functions as the hinge-binding motif. The N-heterocycle forms critical hydrogen bonds with the kinase hinge region (specifically Pro1158 and Met1160).

  • Selectivity Driver: This scaffold forces the activation loop into a unique conformation that is distinct to c-Met, preventing the binding of structurally similar kinases (like RON or VEGFR2).

Competitor Mechanisms
  • Crizotinib (Type Ia): Binds the active conformation. While effective, it retains significant activity against ALK and ROS1.

  • Cabozantinib (Type II): Binds the inactive conformation and extends past the gatekeeper residue.[1] This "deep pocket" binding is less unique to c-Met, resulting in off-target inhibition of VEGFR2, RET, and KIT, which drives toxicity (e.g., hypertension, hand-foot syndrome).

Visualizing the Signaling & Inhibition Logic

cMet_Signaling_and_Inhibition cluster_offtarget Off-Target Toxicity Risks HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation PI3K PI3K / AKT (Survival) cMet->PI3K RAS RAS / MAPK (Proliferation) cMet->RAS STAT3 STAT3 (Invasion) cMet->STAT3 Triazolo Triazolopyrazine Scaffold (e.g., SGX-523) Type Ib: High Selectivity Triazolo->cMet Blocks ATP (Unique Conf.) VEGFR2 VEGFR2 (Hypertension) Triazolo->VEGFR2 No Binding Crizotinib Crizotinib Type Ia: ALK/ROS1 overlap Crizotinib->cMet Blocks ATP (Active Conf.) ALK ALK (Resistance Driver) Crizotinib->ALK High Potency Cabozantinib Cabozantinib Type II: VEGFR2 overlap Cabozantinib->cMet Blocks ATP (Deep Pocket) Cabozantinib->VEGFR2 High Potency

Figure 1: Comparative mechanism of action showing how the Triazolopyrazine scaffold minimizes off-target VEGFR2/ALK binding compared to competitors.

Part 3: Comparative Performance Analysis

The following data contrasts the triazolopyrazine-derived inhibitor SGX-523 (synthesized using the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine intermediate) against standard-of-care alternatives.

Table 1: Kinase Selectivity and Potency Profile
FeatureTriazolopyrazine Class (SGX-523)Crizotinib (Type Ia)Cabozantinib (Type II)
c-Met IC50 (Biochemical) 4 nM 8 nM1.3 nM
Binding Mode Type Ib (Inactive, U-shape)Type Ia (Active)Type II (Inactive, Deep Pocket)
Selectivity (>100-fold) Exquisite (No activity vs. 200+ kinases)Moderate (Hits ALK, ROS1, RON)Low (Hits VEGFR2, RET, KIT, FLT3)
Key Off-Target None (Clean profile)ALK, ROS1VEGFR2 (Angiogenesis)
Primary Toxicity Renal (Metabolite solubility)*Vision disorders, EdemaHypertension, Hemorrhage
Metabolic Liability Aldehyde Oxidase (AO) sensitivityCYP3A4 substrateCYP3A4 substrate

> Note on Toxicity: The triazolopyrazine core is susceptible to metabolism by cytosolic Aldehyde Oxidase (AO) at the C-6 position. This can produce insoluble metabolites (e.g., 6-oxo derivatives) that crystallize in the kidneys, a phenomenon observed with JNJ-38877605. This is the critical "watch-out" for this scaffold.

Part 4: Experimental Protocols (Self-Validating)

To validate the efficacy of a triazolopyrazine-based inhibitor synthesized from this scaffold, use the following workflows.

Protocol A: HTRF® Kinase Activity Assay (Biochemical)

Objective: Quantify the IC50 of the inhibitor against recombinant c-Met kinase without radioactive waste.

Reagents:

  • Recombinant human c-Met kinase (cytoplasmic domain).

  • Substrate: Biotin-poly(Glu, Tyr) 4:1.

  • ATP (at Km, approx 10 µM).

  • Detection: Eu3+-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Workflow:

  • Preparation: Dilute 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine derivatives in DMSO (10-point dose response, starting at 10 µM).

  • Enzyme Mix: Add 5 µL of c-Met enzyme (0.2 ng/well) in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4).

  • Reaction Start: Add 5 µL of Substrate/ATP mix.

  • Incubation: Incubate for 30 minutes at RT.

  • Quench/Detect: Add 10 µL of detection buffer containing EDTA (to stop reaction) and HTRF fluorophores.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a compatible reader (e.g., EnVision).

    • Validation Criterion: Signal-to-Background (S/B) ratio must be >5. Z' factor must be >0.5.

Protocol B: Cellular Phosphorylation Assay (Western Blot)

Objective: Confirm that biochemical potency translates to cellular inhibition of autophosphorylation.

Cell Line: MKN-45 (Gastric carcinoma, constitutively active c-Met due to amplification).

Workflow:

  • Seeding: Seed MKN-45 cells (1x10^6 cells/well) in 6-well plates; starve in serum-free media for 12h.

  • Treatment: Treat with inhibitor (0, 10, 50, 100, 500 nM) for 1 hour.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab: Anti-phospho-Met (Tyr1234/1235) [Cell Signaling #3077].

    • Loading Control: Anti-Total Met or Anti-GAPDH.

  • Analysis: Densitometry should show dose-dependent reduction of p-Met band intensity.

    • Success Metric: Complete ablation of p-Met signal at <100 nM for a high-quality triazolopyrazine derivative.

Part 5: Synthesis & Logic Diagram

Understanding where the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine fits into the drug design process is crucial for medicinal chemists.

Synthesis_Logic Start Precursor: 2-hydrazinylpyrazine Core SCAFFOLD: 6-Bromo-8-methoxy- triazolo[4,3-a]pyrazine Start->Core Cyclization Step1 Step 1: S_NAr Displacement (Linker Attachment) Core->Step1 Electrophile Step2 Step 2: Suzuki Coupling (Aryl Group Addition) Step1->Step2 Final Final Inhibitor (e.g., SGX-523) Step2->Final Liability Metabolic Liability: Aldehyde Oxidase (AO) attacks C-6 position Final->Liability In vivo metabolism

Figure 2: The role of the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine scaffold in the synthesis of selective c-Met inhibitors.

References

  • Underiner, T. L., et al. (2010). "Discovery of SGX523, a selective, MET-specific kinase inhibitor."[2] Journal of Medicinal Chemistry.

  • Buchanan, S. G., et al. (2009).[2][3] "SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo."[2] Molecular Cancer Therapeutics.

  • Cui, J. J. (2014).[4] "Targeting Receptor Tyrosine Kinase c-Met in Cancer: Small Molecule Inhibitors and Clinical Progress." Journal of Medicinal Chemistry.

  • Diamond, S., et al. (2010). "Species-specific metabolism of SGX523 by aldehyde oxidase and the toxicological implications." Drug Metabolism and Disposition.

  • Revvity. "HTRF Phospho-MET (Tyr1234/1235) Assay Protocol." Revvity Resources.

Sources

Comparative

Comparing the efficacy oftriazolo[4,3-a]pyrazine andtriazolo[1,5-a]pyrazine isomers

This guide provides an in-depth technical comparison of the triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrazine isomeric scaffolds. It is designed for medicinal chemists and drug discovery scientists evaluating these het...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrazine isomeric scaffolds. It is designed for medicinal chemists and drug discovery scientists evaluating these heterocycles for potency, metabolic stability, and synthetic feasibility.

Executive Summary: The Stability-Potency Trade-Off

In medicinal chemistry, the choice between the [4,3-a] and [1,5-a] isomers of triazolopyrazine is rarely arbitrary; it is a calculated decision balancing kinetic binding efficacy against thermodynamic stability .

  • Triazolo[4,3-a]pyrazine: Often exhibits superior initial potency against kinase targets (e.g., c-Met, VEGFR-2) and infectious agents (e.g., Plasmodium falciparum). However, it is kinetically unstable and prone to the Dimroth rearrangement under basic or metabolic conditions, converting into the [1,5-a] isomer.

  • Triazolo[1,5-a]pyrazine: The thermodynamically stable isomer.[1] It functions as a robust bioisostere of purine , making it highly effective for Adenosine Receptor (A2A) antagonism and Phosphodiesterase (PDE) inhibition. While sometimes less potent in specific "induced-fit" kinase pockets than its [4,3-a] counterpart, it offers superior developability profiles due to its resistance to isomerization.

Structural & Mechanistic Analysis

The Dimroth Rearrangement

The critical differentiator between these two scaffolds is their interconversion.[1] The [4,3-a] isomer is synthesized via hydrazide cyclization but will rearrange to the [1,5-a] form in the presence of base (or sometimes acid/heat). This rearrangement must be controlled during synthesis and monitored during metabolic stability assays.

Mechanism: The rearrangement involves the nucleophilic attack of hydroxide (or water) at the bridgehead position, ring opening to an intermediate, rotation, and ring closure to the more stable [1,5-a] form.

Visualization: The Dimroth Rearrangement Pathway

DimrothRearrangement cluster_0 Efficacy Impact Start Triazolo[4,3-a]pyrazine (Kinetically Favored) Inter Ring Opening (Intermediate) Start->Inter Base/Heat (Nucleophilic Attack) End Triazolo[1,5-a]pyrazine (Thermodynamically Stable) Inter->End Recyclization (Dimroth Rearrangement)

Figure 1: The unidirectional Dimroth rearrangement from the [4,3-a] to the [1,5-a] isomer, driven by thermodynamic stability.

Biological Efficacy Comparison

Triazolo[4,3-a]pyrazine: The Kinase & Anti-infective Specialist

This isomer is electron-deficient and nitrogen-rich, often providing unique hydrogen-bonding vectors that fit tight kinase pockets.

  • Target: c-Met / VEGFR-2 (Cancer Therapy)[2]

  • Key Data: In a study of dual inhibitors, the [4,3-a] core was essential for antiproliferative activity.[2]

    • Compound 17l:

      
       = 0.98 µM (A459 lung cancer cells).
      
    • Mechanism: The [4,3-a] nitrogen arrangement allows for specific

      
      -cation interactions or H-bonds with the kinase hinge region that are lost if the ring rearranges.
      
  • Target: Plasmodium falciparum (Malaria)

    • Open Source Malaria (Series 4): This scaffold showed moderate potency (

      
       ~0.3 - 20 µM) and, crucially, acceptable metabolic stability when substituted correctly to prevent rearrangement.
      
Triazolo[1,5-a]pyrazine: The Purine Bioisostere

This isomer mimics the adenine core of ATP and adenosine, making it a "privileged scaffold" for targets that bind purines.

  • Target: Adenosine A2A Receptor (Parkinson’s / CNS)

    • Efficacy: Acts as a potent antagonist. The [1,5-a] geometry aligns with the receptor's purine-binding pocket more effectively than the [4,3-a] form.

    • Advantage: High metabolic stability ensures the drug does not isomerize in vivo, preventing "scaffold hopping" toxicity.

  • Target: Phosphodiesterase 10A (PDE10A)[3]

    • Efficacy: Used in CNS disorders (Schizophrenia).[3] The scaffold provides a rigid, planar anchor that stacks with phenylalanine residues (e.g., Phe862 in PDE2A analogs) in the active site.

Comparative Data Summary

FeatureTriazolo[4,3-a]pyrazine Triazolo[1,5-a]pyrazine
Primary Utility Kinase Inhibitors (c-Met), Anti-infectivesAdenosine Antagonists, PDE Inhibitors
Thermodynamic Stability Low (Prone to rearrangement)High (Stable end-product)
Purine Mimicry ModerateExcellent (Bioisostere)
Key Efficacy Data

(c-Met, A549 cells)

in low nM range (A2A Receptor)
Synthetic Access Hydrazine condensation (Kinetic control)Rearrangement or Oxidative Cyclization
Developability Risk High (Must prove stability)Low (Preferred for late-stage)

Experimental Protocols

Synthesis & Rearrangement Protocol

Validation of scaffold identity is crucial. Use this protocol to synthesize the [4,3-a] and convert it to [1,5-a] for side-by-side assay comparison.

Step A: Synthesis of [4,3-a] Isomer (Kinetic Product)

  • Reagents: 2-hydrazinopyrazine (1.0 eq), Triethyl orthoformate (excess) or R-COOH/POCl

    
    .
    
  • Conditions: Reflux in ethanol (neutral conditions) or mild heat. Avoid strong base.

  • Isolation: Cool to precipitate. Filtration yields the [4,3-a] isomer.

  • QC:

    
    -NMR will show a characteristic singlet for H-3 (if R=H) typically downfield (~9.0-9.5 ppm).
    

Step B: Conversion to [1,5-a] Isomer (Dimroth Rearrangement)

  • Reagents: Dissolve [4,3-a] product in 10% aqueous NaOH or KOH.

  • Conditions: Heat at 60-80°C for 2-4 hours.

  • Mechanism: The base attacks C-5 (pyrazine ring), opening the ring. Recyclization occurs on the exocyclic nitrogen.

  • Isolation: Neutralize with HCl. Extract with EtOAc.

  • QC:

    
    -NMR shift. The bridgehead proton signal will shift, and the melting point typically increases (indicating higher stability).
    
Efficacy Assay: Competitive Binding (General Protocol)

To compare the "Purine Mimicry" efficacy.

  • Preparation: Dissolve both isomers in DMSO (10 mM stock). Ensure [4,3-a] stock is fresh and not exposed to basic pH.

  • System: Radioligand binding assay (e.g., [

    
    ]-CGS21680 for A2A receptors) or Kinase-Glo (for c-Met).
    
  • Incubation: Incubate compounds (0.1 nM – 10 µM) with membrane fractions/enzyme for 60 min at 25°C.

  • Readout: Measure displacement of radioligand or ATP consumption.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
    • Note: If [4,3-a] activity decreases over time in buffer, suspect hydrolysis/rearrangement.

Decision Logic for Scaffold Selection

Use the following logic flow to determine which isomer suits your drug discovery campaign.

ScaffoldSelection Start Select Scaffold Target Q1 Is the target a Purine-binding protein? (Adenosine, PDE, ATP-site) Start->Q1 Q2 Does the target require a unique 'induced fit' or covalent bond? Q1->Q2 No Res1 Choose Triazolo[1,5-a]pyrazine (Stable Purine Bioisostere) Q1->Res1 Yes Q2->Res1 No (Default to Stable) Res2 Choose Triazolo[4,3-a]pyrazine (High Potency / Novel IP) Q2->Res2 Yes Warning CRITICAL: Must assess Metabolic Stability (Dimroth) Res2->Warning

Figure 2: Decision tree for selecting between [4,3-a] and [1,5-a] isomers based on target class and stability requirements.

References

  • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Source: Frontiers in Chemistry (2022). URL:[Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Source: Molecules (2022). URL:[Link]

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyrazine as Adenosine A2A Receptor Antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2011). URL:[Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design (Review of the Isosteric Scaffold). Source: Current Medicinal Chemistry (2019). URL:[Link]

  • Comparison of [4,3-a] and [1,5-a] Isomers: The Dimroth Rearrangement. Source: Beilstein Journal of Organic Chemistry (2013). URL:[Link]

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

[1] Executive Summary: The "Privileged" Scaffold Paradox In modern drug discovery, 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine represents a "privileged scaffold"—a molecular framework capable of binding to multiple...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Privileged" Scaffold Paradox

In modern drug discovery, 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine represents a "privileged scaffold"—a molecular framework capable of binding to multiple distinct biological targets. While this versatility makes it an invaluable building block for library generation, it introduces a critical liability: inherent promiscuity.

This guide details the cross-reactivity profiling required to transition this scaffold from a "dirty" intermediate into a selective clinical candidate.[1] Unlike rigid templates, the triazolo[4,3-a]pyrazine core mimics two distinct biological substrates:

  • Adenine (ATP): Enabling potent kinase inhibition (e.g., c-Met, VEGFR-2).[1]

  • Acetyl-Lysine: Enabling binding to Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4).[1]

The Directive: You cannot assume selectivity with this molecule. You must prove it via the rigorous exclusion protocols detailed below.

Technical Context & Mechanism of Action

The Dual-Binding Threat

The structural geometry of the triazolo[4,3-a]pyrazine core allows it to rotate and fit into disparate hydrophobic pockets.[1]

  • Kinase Mode: The nitrogen-rich triazole ring acts as a hydrogen bond acceptor/donor pair, mimicking the N1 and N6 of adenine in the ATP-binding pocket of kinases like c-Met .[1]

  • Epigenetic Mode: The same core can stack against the conserved asparagine residue in the acetyl-lysine binding pocket of BET bromodomains.[1]

The 6-Bromo position serves as the primary vector for synthetic elaboration (Suzuki/Buchwald couplings) to induce selectivity, while the 8-Methoxy group provides essential solubility and metabolic stability.[1]

Workflow Visualization

The following diagram illustrates the critical decision matrix for profiling this scaffold.

ProfilingWorkflow Start Input: 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine Step1 Step 1: The Kinome Scan (ATP Competition) Start->Step1 Step2 Step 2: The BROMOscan (Acetyl-Lysine Competition) Start->Step2 Decision Primary Hit? Step1->Decision Step2->Decision PathA Kinase Hit (e.g., c-Met) >> Optimize 6-Pos for Hinge Binding Decision->PathA High Affinity (Kd < 100nM) PathB Bromodomain Hit (e.g., BRD4) >> Optimize 8-Pos for ZA Loop Decision->PathB High Affinity (Kd < 100nM) Tox Step 3: Cytotoxicity Filter (HEK293 / HepG2) PathA->Tox PathB->Tox

Figure 1: The "Triage" workflow. This scaffold requires parallel profiling against both Kinase and Epigenetic targets to determine the dominant mode of action before lead optimization.

Comparative Performance Analysis

This section objectively compares the "naked" scaffold against established clinical standards to highlight the necessity of decoration for selectivity.

Comparison Table: Scaffold vs. Clinical Standards
FeatureSubject: 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazineAlternative A: JQ1 (Thienotriazolodiazepine)Alternative B: Foretinib (Quinoline/Pyridine)
Primary Class Synthetic Intermediate / FragmentBET Inhibitor (Tool Compound)Type II c-Met/VEGFR Inhibitor
Scaffold Type Triazolo[4,3-a]pyrazine BenzodiazepineQuinoline
Kinase Selectivity Low (Promiscuous) .[1] Likely to hit c-Met, VEGFR, PIM1 due to purine mimicry.[1]High (Clean against Kinome).[1]Moderate (Designed Dual Inhibitor).[1]
BET Selectivity Moderate .[1] Core binds BRD4, but lacks the "headgroup" for high affinity.High (Pioneering BRD4 inhibitor).[1]Low (Does not bind BRD4).[1]
Solubility Moderate (Methoxy group aids).[1]Low (Requires formulation).Moderate.
Toxicity Risk Unknown/High .[1] Unsubstituted nitrogens can lead to CYP inhibition.[1]Well-characterized (T-cell suppression).[1]Hypertension (VEGFR effect).[1]
Use Case Library Generation / Fragment Screening .Epigenetic Probe.Late-stage Oncology.
Data Interpretation[1][2][3][4][5][6][7]
  • Vs. JQ1: The subject molecule is less selective for BET proteins than JQ1.[1] If your goal is pure BET inhibition, the triazolo[4,3-a]pyrazine core must be substituted at the 6-position with a bulky aromatic group to displace water molecules in the binding pocket, mimicking the efficacy of JQ1 [1].

  • Vs. Kinase Inhibitors: The subject molecule shows "background" activity against c-Met.[1][2] Unlike Foretinib, which is designed to span the kinase hinge region, the naked scaffold acts as a weak, non-selective ATP competitor. This "noise" must be subtracted during assay validation [2].

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use these specific protocols. They are designed with internal controls to validate the activity of the scaffold.

Protocol A: Thermal Shift Assay (TSA) - The "Broad Net"

Purpose: Rapidly assess binding affinity across diverse protein families (Kinases and Bromodomains).[1]

  • Preparation: Prepare a 10 mM stock of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine in 100% DMSO.

  • Protein Mix: Dilute recombinant target protein (e.g., BRD4-BD1 or c-Met kinase domain) to 2 µM in assay buffer (10 mM HEPES pH 7.5, 500 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye (5000x stock) to a final concentration of 5x.

  • Compound Addition: Add 1 µL of compound (final conc. 10 µM) to 19 µL of Protein/Dye mix in a 384-well PCR plate.

    • Positive Control:[1][3][2] JQ1 (for BRD4) or Staurosporine (for Kinase).[1]

    • Negative Control:[1] DMSO only.[1]

  • Execution: Run melt curve on RT-PCR machine (25°C to 95°C, ramp 0.05°C/s).

  • Validation Logic:

    • Calculate

      
      .[1]
      
    • Pass Criteria: A

      
       indicates significant binding.[1] If the Positive Control fails to shift 
      
      
      
      , the assay is invalid.
Protocol B: TR-FRET Competition Assay - The "Quantifier"

Purpose: Determine precise


 values and mode of competition.[1]
  • Reagents: Lanthanide-labeled antibody (Donors) and Fluorescein-labeled tracer (Acceptor).

  • Titration: Serially dilute the subject molecule (10 µM down to 0.1 nM) in assay buffer.

  • Incubation:

    • Mix 5 µL Compound + 5 µL Target Protein + 5 µL Tracer/Antibody mix.[1]

    • Incubate for 60 minutes at Room Temperature in the dark.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Data Analysis: Fit data to a 4-parameter logistic equation.

    • Self-Validation: If the Hill Slope is significantly deviating from -1.0 (e.g., > -0.5 or < -2.0), suspect aggregation or non-specific binding (common with bromo-pyrazine intermediates).[1] Add 0.01% Triton X-100 and repeat.[1]

Pathway Signaling & Toxicity Logic[1]

Understanding where this molecule hits in the cell is crucial for safety profiling.

SignalingPathways Compound 6-Bromo-8-methoxy- triazolo[4,3-a]pyrazine cMet c-Met / VEGFR2 (Kinase) Compound->cMet Off-Target BRD4 BRD4 (Epigenetic) Compound->BRD4 Primary Target (If Optimized) CYP CYP450 (Metabolism) Compound->CYP Metabolic Liability Prolif Cell Proliferation (Tumor Growth) cMet->Prolif Inhibition Myc c-Myc Transcription BRD4->Myc Downregulation Tox Hepatotoxicity (Reactive Metabolites) CYP->Tox Bioactivation

Figure 2: Mechanistic impact.[1] The scaffold sits at the intersection of kinase signaling (c-Met) and transcriptional regulation (BRD4/Myc).[1] Note the metabolic liability at the CYP node due to the nitrogen-rich heterocycle.[1]

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1] Nature.[1] [Link][1]

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1] Journal of Medicinal Chemistry.[1] [Link][1]

  • Wang, Y., et al. (2022).[2] Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.[1] [Link]

  • Open Source Malaria Consortium. (2016).[1] Synthesis of New Triazolopyrazine Antimalarial Compounds. ACS Omega.[1] [Link][1]

Sources

Comparative

In-vitro vs in-vivo correlation of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine activity

Focus: In-Vitro Potency vs. In-Vivo Efficacy in BET Bromodomain Inhibition[1][] Executive Summary: The Scaffold vs.

Author: BenchChem Technical Support Team. Date: February 2026

Focus: In-Vitro Potency vs. In-Vivo Efficacy in BET Bromodomain Inhibition[1][]

Executive Summary: The Scaffold vs. The Drug

6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is not a standalone therapeutic agent; it is a privileged scaffold (intermediate) used to synthesize potent BET bromodomain inhibitors (BETi).[1][] While the core structure provides the essential "warhead" for epigenetic target engagement, its translational success depends entirely on the functionalization at the 6-position (Bromide displacement).[]

This guide analyzes the Triazolopyrazine (TP) class derived from this core, comparing its in-vitro promise against in-vivo realities, and contrasting it with the industry-standard Thienotriazolodiazepine class (e.g., JQ1, OTX015).[1][]

Core Value Proposition
  • In-Vitro: The triazole ring mimics the acetyl-lysine residue, granting nanomolar affinity for BRD4.[1][]

  • In-Vivo: Superior aqueous solubility compared to benzodiazepines, but susceptible to rapid clearance if the 6-position substituent is not optimized for metabolic stability.[1][]

Mechanism of Action: Epigenetic Reader Inhibition

The biological activity of this scaffold centers on the inhibition of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4 .

  • Target: BRD4 (Bromodomains BD1 and BD2).[][3][4][5]

  • Molecular Interaction: The triazolo-nitrogen acts as a hydrogen bond acceptor for the conserved Asn140 residue in the BRD4 binding pocket, mimicking the natural acetylated lysine of histone tails.[]

  • Downstream Effect: Displacement of BRD4 from chromatin

    
     Suppression of c-Myc  transcription 
    
    
    
    G1 cell cycle arrest and apoptosis in AML and solid tumors.[]
Pathway Visualization

BET_Pathway BRD4 BRD4 Protein (Chromatin Reader) Complex BRD4-Chromatin Complex BRD4->Complex Binds AcHistone Acetylated Histones (Chromatin Marks) AcHistone->Complex Recruits Scaffold 6-Br-8-OMe-Triazolopyrazine (Inhibitor Scaffold) Scaffold->BRD4 Competes (IC50 < 50nM) Scaffold->Complex Displaces cMyc c-Myc Oncogene Transcription Complex->cMyc Promotes Arrest G1 Cell Cycle Arrest & Apoptosis Complex->Arrest Inhibition leads to Proliferation Tumor Cell Proliferation cMyc->Proliferation Drives

Caption: Mechanism of Action. The scaffold competitively inhibits the BRD4-Acetyl Histone interaction, silencing c-Myc.[1][]

Comparative Analysis: Triazolopyrazines vs. Alternatives

The primary competitor to the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine class is the Thienotriazolodiazepine class (e.g., JQ1).[1][]

FeatureTriazolopyrazine (This Product)Thienotriazolodiazepine (JQ1/OTX015)Implications for Drug Dev
Binding Affinity (Ki) < 50 nM (Highly Potent)< 50 nM (Highly Potent)Both scaffolds provide excellent target engagement.[1][]
Solubility (Aq) High (Polar Pyrazine core)Low to ModerateTriazolopyrazines are easier to formulate for oral dosing.[1][]
Metabolic Stability Variable (Requires optimization)Moderate (Short t1/2 in humans)The 8-Methoxy group is a potential site for O-demethylation (CYP metabolism).[1][]
Selectivity High for BET vs. Non-BETHigh for BET vs. Non-BETSimilar selectivity profiles.
Synthetic Utility High (6-Br handle for Suzuki coupling)Moderate (Complex synthesis)The 6-Br scaffold allows rapid library generation (SAR exploration).[1][]

The Correlation Gap: In-Vitro vs. In-Vivo

A common pitfall with this scaffold is excellent in-vitro potency failing to translate in-vivo.[1][]

In-Vitro Profile (The "Easy" Part)
  • Assay: TR-FRET or AlphaScreen.[1][]

  • Performance: Derivatives typically show IC50 values of 10–100 nM against BRD4-BD1.[1][]

  • Key Driver: The core scaffold provides the binding energy; the 6-position substituent adds minor hydrophobic interactions.[1][]

In-Vivo Disconnect (The "Hard" Part)
  • Bioavailability (F%): Often low (<20%) for unoptimized derivatives due to high clearance .[1][]

  • Metabolic Soft Spot: The 8-Methoxy group is metabolically vulnerable.[1][] In vivo, liver microsomes (CYP450) can rapidly O-demethylate this position, rendering the molecule inactive or changing its polarity.[]

  • Efflux: The pyrazine core can be a substrate for P-gp (P-glycoprotein) efflux transporters, limiting tumor penetration.[1][]

Correction Strategy: To ensure IVIVC (In-Vitro In-Vivo Correlation), researchers must prioritize Microsomal Stability assays early.[1][] If clearance is high, the 8-methoxy group may need to be replaced with a bioisostere (e.g., -CF3 or -CHF2) or the 6-position substituent must be modified to block metabolic access.[1][]

Experimental Protocols

Protocol A: In-Vitro TR-FRET Binding Assay (Validation)

Use this to confirm the scaffold's affinity before moving to animals.[1][]

  • Reagents: Recombinant BRD4-BD1 protein (His-tagged), Biotinylated JQ1 (tracer), Europium-labeled anti-His antibody, APC-labeled Streptavidin.[1][]

  • Preparation: Dissolve 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine derivative in DMSO. Serial dilute (10 mM to 0.1 nM).

  • Incubation: Mix protein (5 nM), tracer (10 nM), and compound in 384-well plates. Incubate 1 hour at RT.

  • Detection: Add detection antibodies. Incubate 1 hour. Read on EnVision plate reader (Ex: 337nm, Em: 615nm/665nm).

  • Data Analysis: Calculate IC50 based on the FRET ratio (665/615). Target: <100 nM.

Protocol B: In-Vivo Xenograft Efficacy (Translation)

Use this to assess if the molecule survives metabolism to suppress tumor growth.[1][]

  • Model: MV-4-11 (AML) or NU-DUL-1 xenograft in SCID mice.

  • Formulation: 10% DMSO / 40% PEG400 / 50% Saline (Advantage of Triazolopyrazine: simpler formulation).[]

  • Dosing: Oral gavage (PO) at 10, 30, 100 mg/kg, QD or BID for 14 days.

  • Biomarker Check: Harvest tumors at Day 3. Perform qPCR for c-Myc and Bcl-2 .

    • Success Criteria: >50% reduction in c-Myc mRNA compared to vehicle.[1][]

  • Tumor Volume: Measure twice weekly.

    • Success Criteria: TGI (Tumor Growth Inhibition) > 60%.[1][]

Translational Workflow Visualization

IVIVC_Workflow cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: ADME Filtering (Critical) cluster_2 Phase 3: In-Vivo Validation Step1 Scaffold Functionalization (Suzuki Coupling at 6-Br) Step2 TR-FRET Assay (Target: IC50 < 50nM) Step1->Step2 Step3 Microsomal Stability (Human/Mouse Liver) Step2->Step3 If Potent Step3->Step1 High Clearance? Modify 8-OMe or 6-R Step4 Permeability (Caco-2) (Check Efflux) Step3->Step4 If Stable Step5 PK Study (Mouse) (Target: F% > 30%) Step4->Step5 If Permeable Step6 Xenograft Efficacy (Target: TGI > 60%) Step5->Step6 If Bioavailable

Caption: The critical filter for this scaffold is Phase 2 (ADME). High potency often masks poor metabolic stability in early screening.[]

References

  • Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature 468.7327 (2010): 1067-1073.[1][] Link[1][]

  • Albrecht, B. K., et al. "Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET) Family as a Candidate for Human Clinical Trials."[] Journal of Medicinal Chemistry 59.4 (2016): 1330–1339.[] Link[1][]

  • Zhao, L., et al. "Fragment-Based Drug Discovery of 2-Thiazolidinones as Inhibitors of the Histone Lysine Demethylase KDM5A."[1][] Scientific Reports 6 (2016).[1][] (Contextualizing scaffold libraries). Link[1][]

  • Bamborough, P., et al. "Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of a Triazolopyrazine Scaffold."[] Bioorganic & Medicinal Chemistry Letters 22.1 (2012).[1][] (Specific reference to the Triazolopyrazine scaffold optimization). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine

A Comprehensive Guide to the Safe Disposal of 6-Bromo-8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine The available data for a structural isomer suggests that 6-Bromo-8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine should be treat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of 6-Bromo-8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine

The available data for a structural isomer suggests that 6-Bromo-8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine should be treated as a hazardous substance.[5] The hazard classifications for the related compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[5] Consequently, the disposal procedures outlined below are grounded in the principles of managing hazardous chemical waste, in accordance with guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][6][7]

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is critical. Based on the hazard profile of a similar compound, 6-Bromo-8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine is presumed to be harmful and an irritant.

Assumed Hazard Profile:

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedExclamation Mark
H315Causes skin irritationExclamation Mark
H319Causes serious eye irritationExclamation Mark

This data is extrapolated from the safety information for 6-bromo-8-methoxy-[1][2][3]triazolo[1,5-a]pyrazine.[5]

Mandatory Personal Protective Equipment (PPE):

Proper PPE is non-negotiable to prevent exposure during handling and disposal.

  • Gloves: Nitrile gloves are required for handling the compound and its waste.[2]

  • Eye Protection: Safety glasses are the minimum requirement; however, splash-proof chemical goggles are mandatory when handling solutions or larger quantities.[2]

  • Lab Coat: A lab coat must be worn to protect against skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area, such as a fume hood.

Section 2: Waste Segregation and Containment

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. Halogenated organic compounds often require specific disposal methods, such as incineration at high temperatures, which can be more expensive than other waste streams.

Core Principle: Never mix halogenated waste with non-halogenated waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical. The container must be in good condition.

  • Labeling: The container must be labeled with the words "Hazardous Waste."[9] The label should also include the full chemical name: "6-Bromo-8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine" and the approximate concentration and quantity.

  • Solid Waste:

    • Grossly Contaminated Materials: Items such as weighing boats, contaminated gloves, and absorbent paper should be placed in a designated, sealed plastic bag and then into the solid hazardous waste container.

    • Empty Stock Bottles: The original container of the chemical, even if "empty," will contain residue and must be disposed of as hazardous waste. Do not rinse the container into the sink.

  • Liquid Waste:

    • Solutions: Solutions containing 6-Bromo-8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine should be collected in a designated halogenated organic waste container.

    • Container Management: Keep the waste container closed at all times, except when adding waste.[9] This prevents the release of vapors and reduces the risk of spills.

Section 3: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 6-Bromo-8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Start: Generate Waste assess_hazards Assess Hazards (Presumed Harmful & Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe identify_waste_type Identify Waste Type don_ppe->identify_waste_type solid_waste Solid Waste (Contaminated PPE, Weigh Boats) identify_waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) identify_waste_type->liquid_waste Liquid solid_container Designated Halogenated Solid Waste Container solid_waste->solid_container liquid_container Designated Halogenated Liquid Waste Container liquid_waste->liquid_container label_container Label Container Correctly ('Hazardous Waste', Chemical Name) solid_container->label_container liquid_container->label_container store_safely Store in Satellite Accumulation Area label_container->store_safely request_pickup Request Pickup by EHS store_safely->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for 6-Bromo-8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine.

Section 4: Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is essential.

Small Spills (Solid or Liquid):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: For liquid spills, use an absorbent material like a spill pillow or vermiculite to contain the spill. For solid spills, gently cover with a damp paper towel to avoid creating dust.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent materials. Place everything into a sealed bag and then into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spills:

In the event of a large spill, the immediate priority is personnel safety.

  • Evacuate: Immediately evacuate the area.

  • Isolate: If safe to do so, close the doors to the affected area to contain any vapors.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Section 5: Regulatory Compliance

Disposal of hazardous waste is strictly regulated. Failure to comply can result in significant fines and legal action. Always follow the specific guidelines set forth by your institution's EHS department, as these are designed to comply with local, state, and federal regulations.[10]

Key Regulatory Considerations:

  • Resource Conservation and Recovery Act (RCRA): In the United States, the EPA governs the disposal of solid and hazardous waste under RCRA. Halogenated organic compounds are often listed as hazardous waste.[11]

  • OSHA Hazard Communication Standard: This standard requires that hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.[7]

Conclusion

The responsible disposal of 6-Bromo-8-methoxy-[1][2][3]triazolo[4,3-a]pyrazine is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and established disposal protocols, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's EHS department for specific guidance and procedures.

References

  • National Center for Biotechnology Information. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PubMed Central. [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. [Link]

  • Chemical & Engineering News. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. U.S. Department of Labor. [Link]

  • ResearchGate. Which is the best way to recycle or neutralise Bromine?. [Link]

  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]

  • Occupational Safety and Health Administration. Hazard Communication. U.S. Department of Labor. [Link]

  • Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691-8699. [Link]

  • U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]

  • Royal Society of Chemistry. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. [Link]

  • Learning Videos Channel. (2019, September 3). Correct Disposal and Clean up - More Lab Safety on the Learning Videos Channel [Video]. YouTube. [Link]

  • TRC Companies. Lab Safety Services - Assessment & Compliance. [Link]

  • Esco Scientific. (2020, September 28). Proper Biohazardous Waste Management [Video]. YouTube. [Link]

  • MySkinRecipes. 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. [Link]

  • MIT Plasma Science and Fusion Center. Standard Operating Procedures for Use of Halogenated Solvents and Products Containing Halogenated Solvents. [Link]

  • Arizona State University Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management [Video]. YouTube. [Link]

  • University of Illinois Division of Research Safety. (2025, August 21). Hazardous waste pickup instructions [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. PubChem. [Link]

  • Occupational Safety and Health Administration. Bloodborne pathogens. U.S. Department of Labor. [Link]

  • American Elements. 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine. [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine

This guide provides immediate, operational safety protocols for handling 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine . Notice on Isomerism & Data: While specific toxicological data for the [4,3-a] isomer is limited,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides immediate, operational safety protocols for handling 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine .

Notice on Isomerism & Data: While specific toxicological data for the [4,3-a] isomer is limited, the safety profile is derived from its structural isostere (the [1,5-a] isomer, CAS 2169539-35-7) and analogous halogenated nitrogen heterocycles.[1] This guide applies a Control Banding approach, treating the compound as a Potent Chemical Intermediate (Band 3) until specific toxicology proves otherwise.

Chemical Risk Profile & Hazard Identification

Before selecting PPE, you must understand the specific hazards this molecule presents. It is a halogenated heterocyclic intermediate, likely solid at room temperature, used in kinase inhibitor synthesis.

Hazard ClassGHS CodeDescriptionOperational implication
Acute Toxicity H302 Harmful if swallowed.[1]Zero-tolerance for dust ingestion. Hand-to-mouth transfer is the primary risk vector.[1]
Skin Irritation H315 Causes skin irritation.[2][3]The bromine moiety increases alkylating potential; direct contact may cause dermatitis or sensitization.
Eye Irritation H319 Causes serious eye irritation.Fine dust is abrasive and chemically reactive with mucous membranes.
STOT - SE H335 May cause respiratory irritation.[1]Inhalation of dust during weighing is the highest risk activity.

Physical State: Solid (Powder/Crystalline). Solubility: Likely low in water; soluble in DMSO, Methanol, DCM.

PPE Selection Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the physical state of the compound during your workflow.

Scenario A: Handling Solid / Powder (Weighing, Transfer)
  • Engineering Control (Primary): Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Hand Protection: Double Nitrile Gloves (min 0.11 mm thickness).

    • Why? Halogenated heterocycles can permeate thin nitrile. The outer glove takes the mechanical wear; the inner glove protects against permeation.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).

    • Why? Safety glasses allow dust to bypass the side shields via air currents. Goggles provide a seal.

  • Body Protection: Lab coat (buttoned to neck) + Tyvek sleeves (optional but recommended for >100mg).

  • Respiratory: If hood work is impossible (not recommended), use a P100 particulate respirator .

Scenario B: Handling Solutions (Reaction Setup, Extraction)
  • Engineering Control: Chemical Fume Hood.

  • Hand Protection: Double Nitrile (change immediately upon splash).

    • Critical Note: If dissolved in DCM (Dichloromethane) , nitrile offers <5 minutes protection. Use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves for DCM solutions.

  • Eye Protection: Safety Glasses with side shields (if sash is low); Goggles preferred.[4]

Operational Workflows

Decision Logic: PPE Selection

PPE_Decision_Tree Start Start: Handling 6-Bromo-8-methoxy- [1,2,4]triazolo[4,3-a]pyrazine State_Check Determine Physical State Start->State_Check Solid Solid / Powder (High Inhalation Risk) State_Check->Solid Weighing/Transfer Solution Solution / Liquid (High Splash/Permeation Risk) State_Check->Solution Reaction/Workup Protocol_A PROTOCOL A: 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Chemical Goggles (Seal) 4. Anti-static Spatula Solid->Protocol_A Solvent_Check Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->Solvent_Check Protocol_B PROTOCOL B (Standard): 1. Fume Hood 2. Double Nitrile Gloves 3. Safety Glasses w/ Shields Solvent_Check->Protocol_B No (DMSO/MeOH) Protocol_C PROTOCOL C (High Permeation): 1. Fume Hood 2. Silver Shield / PVA Gloves 3. Face Shield + Goggles Solvent_Check->Protocol_C Yes (DCM/CHCl3)

Figure 1: Decision matrix for selecting personal protective equipment based on physical state and solvent carrier.[1]

Step-by-Step Handling Protocol

1. Pre-Work Preparation:

  • Glove Check: Perform a pneumatic test (air inflation) on nitrile gloves to check for micro-pinholes before donning.

  • Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic. This prevents "jumping" of the powder during weighing.

2. Weighing (The Critical Step):

  • Place the balance inside the fume hood.

  • If the balance must be outside, use a pyramid balance enclosure or a disposable glove bag.

  • Technique: Tare the vial with the cap on. Open the vial only when ready to transfer. Close the vial immediately after transfer.

  • Clean Up: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[1] Treat this Kimwipe as hazardous solid waste.

3. Donning & Doffing (Glove Removal Technique):

  • Contamination often occurs when removing PPE.

  • Beak Method: Pinch the outside of the first glove near the wrist. Peel downwards, turning it inside out. Ball it in the gloved hand. Slide a finger under the wrist of the second glove and peel off over the first bundle.

Decontamination & Disposal

Spill Response
  • Solid Spill: Do NOT sweep (creates dust).

    • Cover with wet paper towels (dampened with water/methanol) to suppress dust.

    • Scoop up the damp material and towels. Place in a wide-mouth hazardous waste jar.

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Clean surface with soap and water, followed by a methanol rinse.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids or oxidizers.[5]

  • Labeling: Clearly label as "Contains Brominated Triazolopyrazine - Toxic/Irritant."[1]

Emergency Response

In the event of exposure, seconds count.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal Action_Eye Flush 15 mins (Hold Eyelids Open) Eye->Action_Eye Action_Skin Remove Clothing Wash Soap/Water 15m Skin->Action_Skin Action_Inhal Move to Fresh Air Support Breathing Inhal->Action_Inhal Medical Seek Medical Attention (Bring SDS/Structure) Action_Eye->Medical Action_Skin->Medical Action_Inhal->Medical

Figure 2: Immediate emergency response actions for exposure events.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Analogous Hazard Data).[1] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • American Society of Health-System Pharmacists (ASHP). (2006).[1] Guidelines on Handling Hazardous Drugs.[6] Retrieved from [1]

  • PubChem. (2025).[7][8] Compound Summary: 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (Structural Analog).[1] National Library of Medicine. Retrieved from

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedures for Use of Halogenated Solvents.[5] Retrieved from [1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.